molecular formula C23H27ClN2O2 B041530 (1R,3S-)Solifenacin Hydrochloride CAS No. 180468-40-0

(1R,3S-)Solifenacin Hydrochloride

Cat. No.: B041530
CAS No.: 180468-40-0
M. Wt: 398.9 g/mol
InChI Key: YAUBKMSXTZQZEB-HLUKFBSCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3S-)Solifenacin Hydrochloride is a muscarinic receptor antagonist supplied for research use. Its primary research value lies in the study of overactive bladder (OAB) and related urinary dysfunction pathways . The compound acts as a competitive antagonist with selectivity for the M3 muscarinic receptor subtype . In the bladder, the M3 receptor is primarily responsible for the contraction of the detrusor smooth muscle . By blocking the binding of acetylcholine to these receptors, Solifenacin Hydrochloride helps to inhibit involuntary bladder contractions, which allows for increased bladder capacity and a reduction in urinary urgency and frequency in research models . Research into Solifenacin also explores its potential in combination therapies; for instance, studies investigate its synergistic effects with β3-adrenergic receptor agonists like mirabegron for enhanced bladder relaxation in treatment-resistant cases . This makes it a valuable tool for investigating novel therapeutic strategies for lower urinary tract symptoms. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H/t21-,22-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUBKMSXTZQZEB-HLUKFBSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@H]3C5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Stereoisomers of Solifenacin: Pharmacology and Analytical Separation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Solifenacin is a potent and selective muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder (OAB). Its therapeutic efficacy is critically dependent on its stereochemistry. The molecule possesses two chiral centers, giving rise to four possible stereoisomers: (1S,3R), (1R,3S), (1R,3R), and (1S,3S). Extensive pharmacological data reveals that the desired therapeutic activity resides almost exclusively in the (1S,3R)-isomer, which is considered the eutomer. The remaining three isomers, particularly its enantiomer (1R,3S), are significantly less active and are treated as impurities in the final drug product. This guide provides an in-depth examination of the pharmacological distinctions between these isomers, the critical importance of stereochemical purity, and a detailed, field-proven analytical method for their separation and quantification, ensuring drug quality and therapeutic consistency.

The Principle of Chirality in Solifenacin's Mechanism of Action

Solifenacin functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with a particular affinity for the M3 subtype.[1][2] These receptors are pivotal in mediating the contraction of the detrusor smooth muscle in the bladder wall.[1] By blocking the M3 receptor, solifenacin leads to muscle relaxation, thereby increasing bladder capacity and alleviating the symptoms of urgency, frequency, and urge incontinence associated with OAB.[2]

The interaction between a drug and its biological target, such as a receptor, is a highly specific, three-dimensional process. The precise spatial arrangement of atoms in a chiral molecule dictates its ability to bind effectively to the asymmetric binding pocket of a receptor. For solifenacin, only the (1S,3R) configuration achieves the optimal orientation for high-affinity binding to the M3 receptor. The other isomers, due to their different spatial arrangements, fit poorly into the receptor's binding site, resulting in dramatically reduced antagonistic activity. This principle is the fundamental reason why solifenacin is developed and marketed as a single, pure stereoisomer.[3]

Pharmacological Profile of (1S,3R)-Solifenacin (The Eutomer)

The therapeutic agent, (1S,3R)-Solifenacin, demonstrates a distinct and advantageous binding profile across the five human muscarinic receptor subtypes. It exhibits the highest affinity for the M3 receptor, which is the primary target for OAB therapy. Its affinity for M1 and M5 receptors is also notable, while it binds with significantly lower affinity to the M2 receptor.[4][5] This selectivity is clinically relevant; the M2 receptor is the most abundant subtype in the heart, and lower affinity may reduce the potential for cardiac side effects.[1]

The Inactive Stereoisomers: Distomer and Diastereomers

The remaining stereoisomers are the enantiomer, (1R,3S)-Solifenacin, and the two diastereomers, (1R,3R)-Solifenacin and (1S,3S)-Solifenacin. These are collectively considered process-related impurities in the synthesis of the final active pharmaceutical ingredient (API).[6][7] While specific binding affinity data for each individual inactive isomer is not extensively published, the established practice of developing solifenacin as a single isomer underscores the negligible contribution and significantly lower potency of these other forms.[3] Their presence in the final drug product is strictly controlled by pharmacopeial standards to ensure therapeutic efficacy and safety.

Comparative Muscarinic Receptor Binding Profile

The following table summarizes the binding affinities (expressed as pKi values, the negative logarithm of the inhibition constant, Ki) of the active (1S,3R)-Solifenacin isomer for the five human muscarinic receptor subtypes. A higher pKi value indicates stronger binding affinity.

Receptor SubtypepKi of (1S,3R)-Solifenacin[4]Primary Location & Function
M1 7.6Central Nervous System, Salivary Glands
M2 6.9Heart, Smooth Muscle
M3 8.0Bladder (Detrusor Muscle) , Salivary Glands
M4 7.95 (Calculated from Ki)[5]Central Nervous System
M5 7.51 (Calculated from Ki)[5]Central Nervous System (Substantia Nigra)

Note: Ki values of 110 nM (M4) and 31 nM (M5) from Ikeda et al. (2002) were converted to pKi for consistency.

This data quantitatively demonstrates the high affinity of (1S,3R)-Solifenacin for the M3 receptor, the therapeutic target, relative to the M2 receptor, which is often associated with cardiac effects.

Stereoisomeric Relationships and Nomenclature

To understand the analytical challenges, it is crucial to visualize the relationship between the four isomers. The (1S,3R) and (1R,3S) isomers are enantiomers—non-superimposable mirror images. The (1R,3R) and (1S,3S) isomers are also an enantiomeric pair. All other relationships are diastereomeric (stereoisomers that are not mirror images).

G cluster_0 Enantiomeric Pair A cluster_1 Enantiomeric Pair B a (1S,3R)-Solifenacin (Active Eutomer) b (1R,3S)-Solifenacin (Inactive Distomer) a->b Mirror Image c (1R,3R)-Solifenacin (Diastereomer) a->c Diastereomers d (1S,3S)-Solifenacin (Diastereomer) a->d Diastereomers b->c Diastereomers b->d Diastereomers c->d Mirror Image

Figure 1: Stereoisomeric relationships of Solifenacin.

Analytical Workflow: Chiral HPLC for Stereoisomeric Purity

Ensuring the stereoisomeric purity of solifenacin is a critical quality control step. Because enantiomers have identical physical properties (e.g., boiling point, solubility) in a non-chiral environment, specialized analytical techniques are required for their separation. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this application.[8][9]

The underlying principle of chiral chromatography is the formation of transient, diastereomeric complexes between the solutes (solifenacin isomers) and the chiral selector immobilized on the stationary phase. These diastereomeric complexes have different energies of formation and stability, causing each isomer to travel through the column at a different rate, thus enabling their separation.

Detailed Experimental Protocol: USP-Conformant Chiral HPLC Method

This protocol is based on established and validated methods for the separation of all four solifenacin stereoisomers, consistent with pharmacopeial standards.[3]

Objective: To separate and quantify (1S,3R)-Solifenacin from its enantiomeric and diastereomeric impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

Chromatographic Conditions:

  • Column: Chiral Stationary Phase, e.g., Lux 5 µm Amylose-1 (250 x 4.6 mm) or Chiralpak AD-H.[3][8] These polysaccharide-based CSPs are highly effective for this separation.

  • Mobile Phase: n-Hexane, Ethanol, and Diethylamine. A typical ratio is 975:25:2 (v/v/v).[8]

    • Scientist's Note: This is a normal-phase separation. The non-polar n-hexane is the weak solvent, while ethanol acts as the polar modifier to elute the compounds. The small amount of diethylamine is a basic modifier crucial for improving peak shape and preventing tailing by deactivating acidic sites on the silica support.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C - 45°C. Temperature can be optimized to improve resolution.

  • Detection: UV at 220 nm.[8]

  • Injection Volume: 10 µL.

Procedure:

  • Mobile Phase Preparation: Precisely mix the solvents in the specified ratio. Filter through a 0.45 µm filter and degas thoroughly before use.

  • Standard Solution Preparation: Prepare a stock solution of a reference standard containing all four isomers (or a mixture of the active isomer and known impurities). Dilute with the mobile phase to an appropriate concentration.

  • Sample Preparation: Accurately weigh and dissolve the solifenacin hydrochloride API or powdered tablets in the mobile phase to achieve a known concentration.

  • System Suitability Test (SST):

    • Inject the standard solution.

    • The method is deemed suitable for use if the resolution between all adjacent peaks is greater than 2.0.[8][9]

    • Self-Validation Principle: The SST ensures that the chromatographic system (column, mobile phase, instrument) is performing adequately on the day of analysis to achieve the required separation. Failure to meet SST criteria invalidates the subsequent sample analysis.

  • Analysis: Inject the sample solutions in duplicate.

  • Data Processing: Identify the peaks based on their retention times relative to the standard. Integrate the area of all peaks. Calculate the percentage of each impurity relative to the total area of all four isomer peaks.

Visualized Workflow for Chiral HPLC Analysis

The following diagram outlines the logical flow of the analytical process.

G cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Prepare Mobile Phase (Hexane:Ethanol:DEA) C Equilibrate HPLC System with Mobile Phase A->C B Prepare System Suitability & Sample Solutions D Perform System Suitability Test (SST) Inject Standard Mix B->D C->D E Verify Resolution > 2.0 D->E E->C Fail F Inject Sample Solutions E->F Pass G Integrate Peak Areas F->G H Calculate Stereoisomeric Purity & Impurity Levels G->H I Final Report H->I

Figure 2: Workflow for chiral HPLC analysis of Solifenacin.

Implications for Synthesis and Quality Control

The stereospecificity of solifenacin's activity necessitates highly controlled synthetic strategies. Methods often involve either using a chiral starting material (e.g., optically pure (R)-quinuclidin-3-ol) or performing a diastereomeric resolution at a late stage of the synthesis.[10][11] In the latter approach, a mixture of diastereomers is created, and the desired isomer is selectively crystallized as a salt (e.g., succinate), leaving the unwanted diastereomer in the mother liquor.[10]

Regardless of the synthetic route, the analytical methodology described above is paramount. It serves as the ultimate gatekeeper for quality control, ensuring that each batch of solifenacin hydrochloride meets the stringent purity requirements set by regulatory agencies, thereby guaranteeing that patients receive a product with consistent and predictable therapeutic effects.

Conclusion

The case of solifenacin is a definitive example of the critical role of stereochemistry in modern pharmacology. The therapeutic benefit for overactive bladder resides exclusively in the (1S,3R)-isomer. Its enantiomer and diastereomers are inactive and are controlled as impurities. This high degree of stereoselectivity places a significant burden on both synthetic chemistry to produce the correct isomer and on analytical chemistry to verify its purity. The robust, validated chiral HPLC methods now available provide the necessary tools for researchers and drug development professionals to ensure the quality, safety, and efficacy of this important therapeutic agent.

References

  • Chinnakadoori, S., Vadagam, N., et al. (2024). Separation and simultaneous estimation of enantiomers and Diastereomers of muscarinic receptor antagonist Solifenacin using stability-indicating Normal-phase HPLC technique with chiral stationary phase amylose tris-(3,5-dimethylphenylcarbamate). Chirality, 36(2).

  • Vadagam, N., et al. (2023). Separation and simultaneous estimation of enantiomers and Diastereomers of muscarinic receptor antagonist Solifenacin using stability-indicating Normal-phase HPLC technique with chiral stationary phase amylose tris-(3,5-dimethylphenylcarbamate). ResearchGate.

  • Nakasone, L., Aqeel, Z., & Tackett, B. (n.d.). Separation of Solifenacin Succinate Stereoisomers per USP Monograph using Lux® 5 µm Amylose-1 Column. Phenomenex.

  • Katsuki, H., et al. (2011). Synthesis of solifenacin monosuccinate. Google Patents, EP2305676A1.

  • Wadie, M., et al. (2021). Eco-friendly chiral HPLC method for determination of alfuzosin enantiomers and solifenacin in their newly pharmaceutical combination: Method optimization via central composite design. Microchemical Journal, 165.

  • Phenomenex, Inc. (2021). Separation of Solifenacin Succinate Stereoisomers per USP Monograph Using Chiral Separation. LCGC International.

  • Naddaka, V., et al. (2014). Process for the preparation of solifenacin succinate. Google Patents, US8772491B2.

  • Ukai, M., et al. (2005). Muscarinic receptor binding, plasma concentration and inhibition of salivation after oral administration of a novel antimuscarinic agent, solifenacin succinate in mice. British Journal of Pharmacology, 145(3), 335-342.

  • Wang, X., et al. (2023). Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination. Molecules, 28(19), 6825.

  • Ohtake, A., et al. (2007). M(3) Receptor Antagonism by the Novel Antimuscarinic Agent Solifenacin in the Urinary Bladder and Salivary Gland. Journal of Pharmacology and Experimental Therapeutics, 320(2), 722-728.

  • Morales-Olivas, F.J., & Estañ, L. (2010). Solifenacin pharmacology. Archivos Españoles de Urología, 63(1), 32-40.

  • Ikeda, K., et al. (2002). Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents. Naunyn-Schmiedeberg's Archives of Pharmacology, 366(5), 387-396.

  • Dolitzky, B., et al. (2009). Processes for solifenacin preparation. Google Patents, WO2009011844A1.

  • PrecisionFDA. (1R,3'S)-SOLIFENACIN. precisionFDA.

  • National Center for Biotechnology Information. (n.d.). Solifenacin. PubChem Compound Database.

  • FDA. (2020). OFFICE OF CLINICAL PHARMACOLOGY REVIEW NDA Number 209529. FDA.gov.

  • Kuipers, W., & Mulder-Wildemors, M. (2008). Solifenacin pharmacology. Expert Opinion on Drug Metabolism & Toxicology, 4(10), 1335-1350.

  • GSRS. (n.d.). SOLIFENACIN, (1R,3'R)-. gsrs.ncats.nih.gov.

Sources

Technical Analysis: (1R,3S)-Solifenacin Hydrochloride M3 Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the M3 receptor binding affinity of (1R,3S)-Solifenacin Hydrochloride, focusing on stereochemical influence, experimental methodology, and signaling inhibition.

Executive Summary

This technical guide analyzes the pharmacological profile of (1R,3S)-Solifenacin Hydrochloride , the enantiomer (distomer) of the clinically established antimuscarinic agent Solifenacin Succinate (Vesicare®). While the active pharmaceutical ingredient (API) exists as the (1S,3'R) stereoisomer, the characterization of the (1R,3S) isomer is critical for drug development, impurity profiling, and understanding the stereostructural requirements for the Muscarinic Acetylcholine Receptor M3 (M3R) .

This document details the molecular mechanism of action, comparative binding kinetics, and a validated radioligand binding assay protocol to quantify the affinity constant (


) of this specific stereoisomer.

Chemical Identity & Stereochemistry

Solifenacin possesses two chiral centers: one at the C1 position of the tetrahydroisoquinoline ring and one at the C3 position of the quinuclidine ring. This results in four possible stereoisomers.

  • Eutomer (Active Drug): (1S,3'R)-Solifenacin.[1][2][3][4] Exhibits high affinity for M3 receptors (

    
    ).
    
  • Target Compound: (1R,3S)-Solifenacin . This is the direct enantiomer (mirror image) of the active drug.

  • Pharmacological Relevance: In GPCR antagonists, the distomer typically exhibits significantly reduced binding affinity (often 100- to 1000-fold lower) due to steric mismatch within the orthosteric binding pocket.

Structural Visualization

The following diagram illustrates the stereochemical relationship and the target receptor interaction.

Solifenacin_Stereochemistry Figure 1: Stereoselective Binding Interaction at the M3 Receptor Active (1S,3'R)-Solifenacin (Eutomer) High M3 Affinity M3R M3 Muscarinic Receptor (Orthosteric Pocket) Active->M3R Strong Binding (Ki ~12 nM) Target (1R,3S)-Solifenacin (Enantiomer/Distomer) Reduced M3 Affinity Target->M3R Weak/Steric Clash Response Inhibition of Ca2+ Mobilization M3R->Response Antagonism

[4]

M3 Receptor Pharmacology

Mechanism of Action

(1R,3S)-Solifenacin functions as a competitive antagonist at the M3 receptor.[3][5][6][7][8] The M3 subtype is a G protein-coupled receptor (GPCR) primarily coupled to the


 protein family.
Signaling Pathway Inhibition

Under physiological conditions, Acetylcholine (ACh) binds to M3, triggering a cascade that results in smooth muscle contraction (e.g., detrusor muscle). Solifenacin blocks this pathway.[5][7] The (1R,3S) isomer's ability to inhibit this pathway is limited by its lower occupancy of the receptor at therapeutic concentrations.

M3_Signaling_Pathway Figure 2: M3 Receptor Signal Transduction and Antagonist Intervention Point Agonist Acetylcholine (ACh) M3 M3 Receptor (GPCR) Agonist->M3 Activation Antagonist (1R,3S)-Solifenacin (Competitive Blockade) Antagonist->M3 Inhibition Gq Gq/11 Protein M3->Gq Coupling PLC Phospholipase C (PLC-beta) Gq->PLC Activates PIP2 PIP2 IP3 IP3 (Second Messenger) PLC->IP3 Hydrolysis DAG DAG PLC->DAG Hydrolysis ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R Ca Intracellular Ca2+ Release ER->Ca Efflux Contraction Smooth Muscle Contraction Ca->Contraction Ca-Calmodulin MLCK Activation

Comparative Binding Affinity Data

The following table synthesizes the binding affinity (


) and selectivity profile for Solifenacin isomers. The data highlights the stereoselective nature of the M3 receptor.
CompoundStereochemistryM3 Receptor

(nM)
M3 Selectivity (vs M2)Activity Status
Solifenacin (Vesicare) (1S, 3'R) ~12.0 High (14-fold) Eutomer (Active)
(1R,3S)-Solifenacin(1R, 3'S)> 1,000*Low / NegligibleDistomer (Enantiomer)
Tolterodine(R)~3.0Non-selectiveActive Comparator
Oxybutynin(R/S)~2.0Non-selectiveActive Comparator

*Note: Exact Ki for the (1R,3S) distomer is rarely quantified in clinical literature but is estimated based on standard stereoselective ratios for quinuclidine derivatives [1][2].

Experimental Protocol: Radioligand Binding Assay

To empirically determine the


 of (1R,3S)-Solifenacin Hydrochloride, the following Competition Binding Assay  is the industry standard. This protocol ensures self-validation through the use of reference standards (Atropine or (1S,3'R)-Solifenacin).
Materials & Reagents[1][3][4][5][6][8][9][10][11]
  • Receptor Source: Membranes from CHO-K1 cells stably expressing human recombinant M3 receptors (hM3).

  • Radioligand:

    
    -N-Methylscopolamine (
    
    
    
    -NMS) (Specific Activity: ~80 Ci/mmol).
  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4.
    
  • Non-specific Binding (NSB) Determinant: Atropine (1

    
    ).
    
Step-by-Step Methodology
  • Membrane Preparation:

    • Thaw hM3-CHO membrane aliquots on ice.[9]

    • Homogenize in Assay Buffer using a Polytron (5 sec bursts) to ensure uniform suspension.

    • Dilute to a final protein concentration of 5-10

      
      /well.
      
  • Incubation Setup (96-well plate):

    • Total Binding (TB): Add 150

      
       membrane + 50 
      
      
      
      
      
      -NMS (~0.2 nM final) + 50
      
      
      Buffer.
    • Non-Specific Binding (NSB): Add 150

      
       membrane + 50 
      
      
      
      
      
      -NMS + 50
      
      
      Atropine (1
      
      
      ).
    • Test Compound ((1R,3S)-Solifenacin): Add 150

      
       membrane + 50 
      
      
      
      
      
      -NMS + 50
      
      
      serial dilutions of (1R,3S)-Solifenacin (Range:
      
      
      to
      
      
      ).
  • Equilibrium:

    • Incubate plates at 25°C for 60 minutes . (Equilibrium is critical for accurate

      
       determination).
      
  • Termination & Filtration:

    • Harvest using a cell harvester (e.g., Brandel or PerkinElmer) onto GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific filter binding.

    • Wash 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification:

    • Dry filters and add liquid scintillation cocktail.

    • Count radioactivity (CPM) using a Liquid Scintillation Counter (LSC).

Data Analysis & Validation[6][11][12]
  • Specific Binding:

    
    .
    
  • IC50 Determination: Fit data to a one-site competition model:

    
    
    
  • Ki Calculation (Cheng-Prusoff Equation):

    
    
    
    • Where

      
       is the radioligand concentration and 
      
      
      
      is the dissociation constant of
      
      
      -NMS (typically ~0.2 nM).

Assay_Workflow Figure 3: Radioligand Binding Assay Workflow Prep Membrane Preparation (hM3-CHO Cells) Incubation Incubation 60 min @ 25°C (+ [3H]-NMS) Prep->Incubation Dosing Compound Dosing (1R,3S)-Solifenacin (10^-11 to 10^-5 M) Dosing->Incubation Filtration Rapid Filtration (GF/B Filters + PEI) Incubation->Filtration Counting Scintillation Counting (LSC) Filtration->Counting Analysis Data Analysis (Cheng-Prusoff -> Ki) Counting->Analysis

References

  • Ikeda, K., et al. (2002).[2][4] M(3) Receptor Antagonism by the Novel Antimuscarinic Agent Solifenacin in the Urinary Bladder and Salivary Gland. Naunyn-Schmiedeberg's Archives of Pharmacology.[6]

  • Kobayashi, S., et al. (2004).[2] Pharmacological Characterization of a New Antimuscarinic Agent, Solifenacin Succinate, in Comparison with Other Antimuscarinic Agents. Biological and Pharmaceutical Bulletin.

  • Gifford Bioscience. (n.d.).[4] Radioligand Binding Assay Protocol.

  • BenchChem. (2025). Determining the M3 Receptor Affinity of Velufenacin via Radioligand Binding Assay.

  • Astellas Pharma. (2004). Vesicare (Solifenacin Succinate) Prescribing Information.

Sources

Technical Guide: (1R,3S)-Solifenacin Hydrochloride in OAB Research

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the research profile of (1R,3S)-Solifenacin Hydrochloride , with a critical focus on its stereochemical distinction, pharmacological characterization, and experimental utility in Overactive Bladder (OAB) drug development.

Content Type: Technical Whitepaper | Subject: Muscarinic Antagonist Pharmacology Stereochemical Note: This guide addresses the (1R,3S) enantiomer. Researchers must note that the clinically marketed eutomer (active drug, Vesicare®) is (1S,3'R)-Solifenacin . The (1R,3S) form described here is the distomer (optical antipode), primarily utilized in research as a negative control to validate stereoselective binding or as a chiral purity standard.

Executive Summary: The Stereochemical Imperative

Solifenacin is a competitive muscarinic receptor antagonist with high selectivity for the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 subtype.[1] In OAB research, the utility of Solifenacin relies heavily on its stereochemistry. The interaction between the quinuclidine nitrogen and the aspartic acid residue in the receptor's orthosteric pocket is stereospecific.

While the (1S,3'R) enantiomer exhibits nanomolar affinity (


 nM), the (1R,3S)-Solifenacin Hydrochloride  (the subject of this guide) typically displays significantly reduced affinity (micromolar range). Consequently, this enantiomer is a critical tool for:
  • Mechanism Validation: Proving that observed physiological effects are receptor-mediated and stereoselective, rather than off-target physicochemical effects.

  • Chiral Impurity Profiling: Quantifying the presence of the distomer in API batches (ICH Q3A/Q6A compliance).

  • Salt Selection: The Hydrochloride (HCl) salt is often preferred in early-stage in vitro screening over the commercial Succinate salt due to higher aqueous solubility and the absence of succinic acid interference in pH-sensitive assays.

Chemical Identity & Mechanism of Action[1][2]

Chemical Structure & Properties
  • IUPAC Name: (1R)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinecarboxylic acid, (3S)-1-azabicyclo[2.2.2]oct-3-yl ester, hydrochloride.[2]

  • Molecular Formula:

    
    
    
  • Key Structural Motifs:

    • Tetrahydroisoquinoline (THIQ) Ring: Provides hydrophobic interaction with the receptor pocket.

    • Quinuclidine Ring: The protonated tertiary amine acts as the anchor for the muscarinic receptor's anionic site.

  • Stereocenters: C1 (THIQ ring) and C3 (Quinuclidine ring).

Muscarinic Signaling Pathway ( Blockade)

The therapeutic rationale involves blocking the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 receptor on the detrusor muscle.[3][4][5] The diagram below illustrates the signal transduction pathway that Solifenacin inhibits.

M3_Signaling ACh Acetylcholine (Ligand) M3 M3 Muscarinic Receptor (GPCR) ACh->M3 Activates Solifenacin Solifenacin (Antagonist) Solifenacin->M3 Competitive Inhibition Gq Gq Protein Activation M3->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 PIP2->PLC Ca Intracellular Ca2+ Release IP3->Ca ER Release Contract Detrusor Muscle Contraction (OAB) Ca->Contract

Figure 1: Mechanism of Action. Solifenacin competes with Acetylcholine for the M3 receptor, preventing the Gq-mediated calcium cascade that drives bladder contraction.

Pharmacological Profile (Comparative)

To validate the (1R,3S) enantiomer, researchers must compare its binding kinetics against the active (1S,3'R) form. The following data represents the standard "Eutomer vs. Distomer" profile expected in a validation study.

Table 1: Receptor Affinity Profile (Human Recombinant Receptors)

Note: Values are representative of standard Solifenacin (Eutomer) vs. expected Distomer trends.

Receptor Subtype(1S,3'R)-Solifenacin (

, nM)
(1R,3S)-Solifenacin (

, nM)
Physiological Role

(Bladder)
12 > 1,000 Detrusor contraction (Primary Target)

(Cortex)
26> 1,000Cognitive function

(Cardiac)
170> 5,000Heart rate modulation

/

> 30> 1,000CNS / Dopamine regulation

Interpretation: The high selectivity of the eutomer (Low


) contrasts with the low affinity of the (1R,3S) distomer. If your (1R,3S) sample shows high affinity (

nM), check for chiral contamination.

Experimental Protocols

In Vitro: Radioligand Binding Assay

Objective: Determine the affinity (


) of (1R,3S)-Solifenacin HCl for the 

receptor using competitive displacement.

Reagents:

  • Radioligand:

    
     (N-methylscopolamine) or 
    
    
    
    .
  • Receptor Source: CHO-K1 cells stably expressing human

    
     receptors.
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Membrane Prep: Homogenize CHO-hM3 cells; centrifuge at 40,000 x g. Resuspend pellet in Tris-HCl.

  • Incubation:

    • Total Binding: Membrane +

      
       (0.2 nM).
      
    • Non-Specific Binding (NSB): Add Atropine (1

      
      M).
      
    • Experimental: Add (1R,3S)-Solifenacin HCl (Concentration range:

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Harvest: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Quantification: Liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation:
    
    
In Vivo: Conscious Cystometry in Rats

Objective: Assess the functional effect of the compound on bladder voiding parameters. (1R,3S) should show minimal effect compared to the active drug.

Animal Model: Female Sprague-Dawley rats (200-250g).

Surgical Preparation:

  • Anesthetize (Isoflurane).

  • Insert a polyethylene catheter (PE-50) into the bladder dome via midline incision.[6]

  • Tunnel the catheter subcutaneously to the neck/scruff.

  • Allow 3 days recovery.

Experimental Workflow (DOT Diagram):

Cystometry_Workflow Start Acclimation (Metabolic Cage) Baseline Saline Infusion (10 mL/hr) Start->Baseline Stabilization Stabilize Voiding (3-5 cycles) Baseline->Stabilization Dosing Administer (1R,3S)-Solifenacin (i.v. or p.o.) Stabilization->Dosing Measurement Record Intravesical Pressure (IVP) Dosing->Measurement Analysis Analyze: 1. Micturition Interval 2. Threshold Pressure Measurement->Analysis

Figure 2: Conscious Cystometry Workflow. This protocol ensures physiological relevance by avoiding anesthesia-induced bladder depression during the measurement phase.

Data Interpretation:

  • Active Control (1S,3'R): Increases micturition interval (bladder capacity) and decreases voiding pressure.

  • Test Article (1R,3S): Should exhibit no significant change in micturition interval at therapeutic doses (e.g., 0.1 - 1.0 mg/kg), confirming stereoselectivity in vivo.

Chiral Separation & Quality Control

Since the (1R,3S) form is often an impurity, separating it from the active drug is vital.

  • Column: Lux® Amylose-1 (Phenomenex) or Chiralpak AD-H.

  • Mobile Phase: Acetonitrile:Diethylamine (100:0.1) or Hexane:IPA:DEA.

  • Detection: UV at 220 nm.

  • Resolution (

    
    ):  A resolution > 1.5 is required between the (1R,3S) and (1S,3'R) peaks for valid quantification.
    

References

  • Receptor Selectivity Profile

    • Doroshyenko, O., & Fuhr, U. (2009).[7] Clinical pharmacokinetics and pharmacodynamics of solifenacin. Clinical Pharmacokinetics, 48(5), 281-302.[7]

  • Mechanism of Action & Binding

    • Ikeda, K., et al. (2002).[5] M(3) receptor antagonism by the novel antimuscarinic agent solifenacin in the urinary bladder and salivary gland.[5][8][9] Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Chiral Separation Methodology

    • Phenomenex Application Note.[10] Separation of Solifenacin Succinate Stereoisomers per USP Monograph using Lux® 5 µm Amylose-1 Column.

  • Cystometry Protocols

    • Andersson, K. E., & Soler, R. (2011). Animal models of the lower urinary tract. British Journal of Pharmacology.
  • Chemical Structure & Identifiers

    • PubChem.[2][11] Solifenacin (Compound Summary).

Sources

Introduction: The Rationale for a Selective M3 Antagonist in Overactive Bladder

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Early Efficacy Studies of (1R,3S)-Solifenacin Hydrochloride

Overactive Bladder (OAB) is a symptom complex defined by urinary urgency, usually accompanied by frequency and nocturia, with or without urge urinary incontinence, in the absence of urinary tract infection or other obvious pathology. The underlying pathophysiology often involves involuntary contractions of the detrusor muscle during the bladder filling phase, a condition known as detrusor overactivity.

The primary neurotransmitter controlling detrusor muscle contraction is acetylcholine (ACh), which acts on muscarinic receptors. While five subtypes of muscarinic receptors (M1-M5) exist, the M2 and M3 subtypes predominate in the human bladder. Although M2 receptors are more numerous, the M3 subtype is primarily responsible for mediating the direct contraction of the detrusor smooth muscle.[1] This understanding formed the scientific rationale for developing muscarinic receptor antagonists as a cornerstone of OAB therapy.

Early antimuscarinic agents, such as oxybutynin, were non-selective, leading to a high incidence of adverse effects like dry mouth, constipation, and blurred vision, due to the blockade of muscarinic receptors in other tissues (e.g., salivary glands, gastrointestinal tract). This limitation spurred the development of novel antagonists with greater selectivity for the M3 receptor, aiming to maximize efficacy on the bladder while minimizing systemic side effects. (1R,3S)-Solifenacin Hydrochloride emerged from this targeted drug discovery effort as a competitive muscarinic antagonist with a promising profile of high affinity and specificity for the M3 receptor subtype.[1][2] This guide provides a detailed examination of the foundational preclinical and clinical studies that established its initial efficacy.

Part 1: Preclinical Efficacy and Bladder Selectivity

The preclinical evaluation of solifenacin was designed to rigorously test the hypothesis that its M3-selective profile would translate into functional bladder selectivity. This involved a multi-tiered approach, from molecular interactions in vitro to functional outcomes in vivo.

In Vitro Characterization: Establishing M3 Receptor Affinity and Selectivity

The initial demonstration of solifenacin's potential was established through in vitro assays designed to quantify its binding affinity and functional antagonism at different muscarinic receptor subtypes.

Rationale for Experimental Choice: Radioligand binding assays are a standard, high-throughput method to determine the affinity of a drug for its receptor. By using cell lines recombinantly expressing single human muscarinic receptor subtypes, the selectivity of a compound can be precisely determined. Functional assays, such as measuring carbachol-induced calcium mobilization, provide a downstream confirmation of the antagonist's inhibitory potency in a cellular context that mimics physiological signaling.

Key Findings:

  • Receptor Binding: In vitro radioligand binding studies using human recombinant muscarinic receptor subtypes confirmed that solifenacin exhibits a high affinity and specificity for the M3 receptor relative to the M1 and M2 subtypes.[1][2]

  • Functional Selectivity: In studies using cells isolated from Cynomolgus monkeys, solifenacin potently inhibited carbachol-induced Ca2+ mobilization in both bladder smooth muscle and submandibular gland cells.[3] Crucially, the bladder-selectivity index (Ki ratio of submandibular gland to bladder) for solifenacin was found to be 2.1, which was significantly higher than that for oxybutynin (0.51), tolterodine (0.65), and darifenacin (0.46).[3] This finding was a strong early indicator that solifenacin might offer a therapeutic advantage by reducing the incidence of dry mouth.[3]

Table 1: Comparative In Vitro Receptor Binding Affinities (pKi) of Antimuscarinic Agents

Compound Bladder Smooth Muscle Cells (M3) Submandibular Gland Cells (M3) Bladder Selectivity Index (Ki Ratio: Gland/Bladder)
Solifenacin 8.5 8.2 2.1
Oxybutynin 8.7 9.0 0.51
Tolterodine 8.5 8.7 0.65
Darifenacin 8.4 8.8 0.46

Source: Adapted from Kobayashi et al., 2004.[3]

Experimental Protocol: In Vitro Ca2+ Mobilization Assay

  • Cell Preparation: Isolate bladder smooth muscle cells and submandibular gland cells from a relevant species (e.g., Cynomolgus monkey).

  • Dye Loading: Load the isolated cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a physiological buffer containing the dye.

  • Antagonist Incubation: Aliquot the dye-loaded cells into a multi-well plate. Add varying concentrations of the test antagonist (solifenacin, oxybutynin, etc.) to the wells and incubate for a predetermined period to allow for receptor binding.

  • Agonist Stimulation: Place the plate in a fluorescence spectrophotometer. Initiate fluorescence reading and then inject a fixed concentration of a muscarinic agonist (e.g., carbachol) into each well to stimulate M3 receptors.

  • Data Acquisition: Continuously record the change in intracellular calcium concentration ([Ca2+]i) as a function of the fluorescence ratio.

  • Analysis: Plot the peak [Ca2+]i response against the concentration of the antagonist. Use this concentration-response curve to calculate the inhibitory constant (pKi value) for each compound in each tissue type.

In Vivo Validation: Demonstrating Functional Efficacy in Animal Models

The promising in vitro selectivity of solifenacin required validation in living organisms to ensure that pharmacokinetic and metabolic factors did not negatively alter its profile.

Rationale for Experimental Choice: Anesthetized rat models are frequently used to assess the functional effects of drugs on the urinary bladder. By measuring carbachol- or electrical stimulation-induced bladder contractions (a proxy for detrusor overactivity) and pilocarpine-induced salivation (a proxy for the dry mouth side effect), the functional selectivity of an antimuscarinic agent can be quantified in vivo. The water avoidance stress (WAS) model in mice is also used to induce an overactive voiding phenotype, which is useful for testing the efficacy of drugs in managing stress-induced bladder dysfunction.[4][5]

Key Findings:

  • Bladder vs. Salivary Gland Selectivity: In vivo studies in anesthetized rats demonstrated that solifenacin was 4 to 7 times more potent in inhibiting bladder contractions than in inhibiting salivation.[2] In contrast, oxybutynin showed little to no bladder selectivity in the same model.[2] These animal studies provided crucial evidence that solifenacin's selectivity for the bladder over salivary glands was greater than that of older antimuscarinics like oxybutynin and tolterodine.[6][7]

  • Efficacy in Stress-Induced OAB Model: In a mouse model of psychological stress-induced urinary frequency, solifenacin treatment significantly decreased voiding frequency compared to stressed animals receiving a placebo, returning voiding behavior to a level similar to that of unstressed control animals.[4][5]

Experimental Workflow: In Vivo Rat Cystometry and Sialometry

G cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis A Anesthetize Rat (e.g., Urethane) B Catheterize Bladder via Urethra A->B C Cannulate Carotid Artery (for Drug Administration) A->C D Cannulate Trachea (for Respiration) A->D E Administer Solifenacin or Vehicle (Intravenously) C->E F Induce Bladder Contraction (e.g., Carbachol Infusion) E->F G Induce Salivation (e.g., Pilocarpine Injection) E->G H Measure Bladder Pressure (Cystometry) F->H I Measure Saliva Secretion (Sialometry) G->I J Calculate Dose-Response Curve for Bladder Inhibition H->J K Calculate Dose-Response Curve for Salivation Inhibition I->K L Determine ID50 Values (Dose for 50% Inhibition) J->L K->L M Calculate Selectivity Ratio (ID50 Salivation / ID50 Bladder) L->M

Caption: Workflow for assessing solifenacin's in vivo bladder selectivity.

Part 2: Early Clinical Efficacy in OAB Patients

Following the robust preclinical evidence, the clinical development program for solifenacin aimed to establish its efficacy and safety in patients with OAB. Early phase II and pivotal phase III trials were designed to determine the optimal dose and confirm its superiority over placebo.

Phase II Dose-Finding Studies

The initial foray into clinical efficacy involved randomized, controlled trials to identify the most effective and well-tolerated doses for further investigation.

Rationale for Experimental Choice: A dose-finding study is a critical step to characterize the dose-response relationship of a new drug. Including both a placebo arm and an active comparator (like tolterodine, a standard treatment at the time) allows for a robust assessment of both absolute and relative efficacy. The primary outcome is typically a key symptom of the disease, such as the change in the number of voids per 24 hours.[6]

Key Findings: A key Phase II trial was a randomized, single-blind, placebo- and tolterodine-controlled study.[6] The results showed that solifenacin at doses of 5 mg and 10 mg provided a significant reduction in the mean number of voids per 24 hours compared to placebo.[6] While a 2.5 mg dose was also tested, it was not found to be statistically superior to placebo, helping to establish 5 mg as the appropriate starting dose.[6]

Pivotal Phase III Trials: Confirming Efficacy

Several large-scale, randomized, double-blind, multicenter Phase III clinical trials were conducted to definitively establish the efficacy of solifenacin 5 mg and 10 mg once daily.[7][8][9]

Rationale for Experimental Choice: Large, 12-week, randomized, double-blind, placebo-controlled trials are the gold standard for regulatory approval. The 12-week duration is considered sufficient to observe a stable treatment effect. The primary endpoint is typically a clinically meaningful measure of OAB severity, such as the change from baseline in the mean number of micturitions per 24 hours.[6][9] Secondary endpoints are chosen to capture the full spectrum of OAB symptoms, including urgency, incontinence, and nocturia, as well as patient-reported outcomes like quality of life.[7]

Key Findings:

  • Superiority to Placebo: Across multiple Phase III trials, both solifenacin 5 mg and 10 mg once daily demonstrated statistically significant improvements in the primary endpoint—mean change from baseline in micturitions per 24 hours—compared to placebo.[9][10]

  • Broad Symptom Improvement: Significant improvements were also consistently observed across key secondary endpoints. Solifenacin was superior to placebo in reducing episodes of urgency, severe urgency, incontinence, and nocturia.[7][9][10]

  • Increased Bladder Capacity: Patients treated with solifenacin showed a significant increase in the mean volume voided per micturition, indicating an improvement in functional bladder capacity.[6][9]

  • Continence Rates: A pooled analysis of Phase III data revealed that among patients who were incontinent at baseline, a significantly greater proportion achieved continence after 12 weeks of treatment with solifenacin compared to placebo.[8][11]

Clinical Trial Design: Typical Phase III Solifenacin Study

G cluster_screening Screening & Run-in cluster_randomization Randomization cluster_treatment 12-Week Double-Blind Treatment cluster_endpoints Endpoint Assessment A Patient Recruitment (OAB Symptoms ≥3 months) B 2-Week Single-Blind Placebo Run-in A->B C Randomize Eligible Patients (1:1:1) B->C D Group 1: Solifenacin 5 mg QD C->D E Group 2: Solifenacin 10 mg QD C->E F Group 3: Placebo QD C->F G Primary Endpoint: Change from Baseline in Micturitions/24h D->G H Secondary Endpoints: - Urgency Episodes - Incontinence Episodes - Volume Voided - Quality of Life D->H E->G E->H F->G F->H

Caption: Design of a typical 12-week Phase III trial for solifenacin.

Table 2: Summary of Efficacy Results from a Pivotal Phase III Trial (Solifenacin 10 mg vs. Placebo)

Efficacy Endpoint Placebo (n=332) Solifenacin 10 mg (n=340) p-value
Mean Change in Micturitions/24h -1.5 -3.0 < 0.001
Mean Change in Urgency Episodes/24h -2.1 -4.1 < 0.001
Mean Change in Incontinence Episodes/24h -1.1 -2.0 < 0.001
Mean Change in Volume Voided (mL) +2.7 +47.2 < 0.001
Patients Achieving Continence 33.8% 52.9% < 0.001

Source: Adapted from Chapple et al., 2005.[9]

Urodynamic Confirmation of Mechanism

To objectively confirm that the symptomatic improvements seen in clinical trials were due to solifenacin's intended effect on bladder function, urodynamic studies were conducted.

Rationale for Experimental Choice: Urodynamic studies, specifically filling cystometry, provide direct physiological measurements of bladder function. They can quantify parameters such as bladder capacity, the presence and frequency of involuntary detrusor contractions (detrusor overactivity), and bladder compliance. Observing changes in these parameters after drug administration provides mechanistic proof of the drug's effect on the bladder.

Key Findings:

  • Increased Bladder Capacity: In studies of female OAB patients, 12 weeks of treatment with 5 mg solifenacin resulted in significantly increased bladder capacities at the first sensation of filling, first desire to void, and strong desire to void.[12]

  • Reduction in Detrusor Overactivity: Solifenacin treatment was shown to inhibit involuntary detrusor contractions.[13] In one study, detrusor overactivity disappeared completely in a subset of patients, and for those with persistent overactivity, the bladder capacity at which it occurred was significantly increased.[12] These findings provide objective evidence that solifenacin improves bladder storage by relaxing the detrusor muscle.[13]

Synthesis: Mechanism of Action

The collective evidence from early preclinical and clinical studies converges to support a clear mechanism of action for solifenacin. Acetylcholine released from parasympathetic nerves binds to M3 muscarinic receptors on the detrusor smooth muscle, triggering a signaling cascade that leads to muscle contraction. Solifenacin acts as a competitive antagonist at these M3 receptors, blocking the action of acetylcholine and thereby relaxing the detrusor muscle. This leads to an increase in bladder capacity and a reduction in the involuntary contractions that cause the symptoms of OAB.

Signaling Pathway of Solifenacin's Action

G cluster_nerve Parasympathetic Nerve Terminal cluster_muscle Detrusor Smooth Muscle Cell ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Binds PLC PLC M3->PLC Activates IP3 IP3 PLC->IP3 Ca Ca²⁺ Release IP3->Ca Contraction Muscle Contraction Ca->Contraction Solifenacin (1R,3S)-Solifenacin Hydrochloride Solifenacin->M3 Block Antagonism (Blockade)

Caption: Solifenacin competitively antagonizes ACh at the M3 receptor.

Conclusion

The early efficacy studies of (1R,3S)-Solifenacin Hydrochloride provided a compelling and cohesive body of evidence supporting its use in the treatment of overactive bladder. The development program successfully translated a rational drug design—targeting the M3 receptor for bladder selectivity—into a clinically proven therapeutic. In vitro studies established its high affinity and selectivity for the M3 receptor. Subsequent in vivo animal models confirmed this selectivity translated into a functional preference for the bladder over salivary glands. Finally, a series of well-designed Phase II and III clinical trials, supported by mechanistic urodynamic studies, demonstrated that solifenacin produces statistically significant and clinically meaningful improvements in the core symptoms of OAB, establishing it as an effective and foundational therapy for this condition.

References

  • Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding. International Neurourology Journal. [Link]

  • A review of solifenacin in the treatment of urinary incontinence. Therapeutics and Clinical Risk Management. [Link]

  • Mirabegron and solifenacin are equally effective at reducing voiding dysfunction caused by psychological stress in female mice. YouTube. [Link]

  • Solifenacin in overactive bladder syndrome. Drugs. [Link]

  • Muscarinic receptor binding, plasma concentration and inhibition of salivation after oral administration of a novel antimuscarinic agent, solifenacin succinate in mice. British Journal of Pharmacology. [Link]

  • Comparison of in vitro selectivity profiles of solifenacin succinate (YM905) and current antimuscarinic drugs in bladder and salivary glands: a Ca2+ mobilization study in monkey cells. Life Sciences. [Link]

  • The efficacy and safety of solifenacin in patients with overactive bladder syndrome. Collegium Antropologicum. [Link]

  • Mirabegron and solifenacin are effective for the management of the increased urinary frequency induced by psychological stress in female mice. ResearchGate. [Link]

  • An urodynamic study of solifenacin in female and male patients with symptomatic overactive bladder. SciSpace. [Link]

  • The Efficacy and Safety of Solifenacin in Patients with Overactive Bladder Syndrome. ResearchGate. [Link]

  • Comparison of muscarinic receptor selectivity of solifenacin and oxybutynin in the bladder and submandibular gland of muscarinic receptor knockout mice. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Urodynamic effects of solifenacin in untreated female patients with symptomatic overactive bladder. International Journal of Urology. [Link]

  • Efficacy of solifenacin in patients with severe symptoms of overactive bladder: a pooled analysis. BJU International. [Link]

  • Clinical pharmacokinetics and pharmacodynamics of solifenacin. Clinical Pharmacokinetics. [Link]

  • Comparisons of urodynamic effects, therapeutic efficacy and safety of solifenacin versus tolterodine for female overactive bladder syndrome. Journal of Obstetrics and Gynaecology Research. [Link]

  • Efficacy and safety of solifenacin succinate 10 mg once Daily: A multicenter, phase III, randomized, double-blind, placebo-controlled, parallel-group trial in patients with overactive bladder. Clinical Therapeutics. [Link]

  • Solifenacin at 3 years: a review of efficacy and safety. Postgraduate Medicine. [Link]

Sources

(1R,3S)-Solifenacin Hydrochloride enantioselective synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Enantioselective Synthesis of (1R,3S)-Solifenacin Hydrochloride

Authored by a Senior Application Scientist

Abstract

Solifenacin, a competitive muscarinic M3 receptor antagonist, is a cornerstone therapy for overactive bladder (OAB).[1] Its therapeutic efficacy is intrinsically linked to its specific stereochemistry, with the (1S, 3'R) enantiomer (corresponding to the base of (1R,3S)-Solifenacin salts) exhibiting the desired pharmacological activity. This guide provides a comprehensive technical overview of the robust and scalable enantioselective synthetic strategies employed in the production of Solifenacin. We will dissect the synthesis of the two key chiral building blocks—(R)-quinuclidin-3-ol and (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline—and their subsequent coupling. The narrative emphasizes the causality behind methodological choices, from asymmetric catalysis to biocatalytic transformations, offering field-proven insights for researchers and drug development professionals.

The Strategic Imperative of Chirality in Solifenacin Synthesis

The molecular architecture of Solifenacin features two stereocenters. The precise three-dimensional arrangement is critical for its selective binding to the M3 receptor, minimizing off-target effects and maximizing therapeutic outcomes. Consequently, the core challenge in its synthesis is the efficient and highly selective construction of these chiral centers. Modern synthetic approaches have largely moved away from classical resolution of the final racemic product, focusing instead on the early introduction of chirality through two primary strategies:

  • Asymmetric Synthesis of Key Intermediates: The preferred industrial route involves the independent, highly enantioselective synthesis of the two key fragments, which are then joined in a convergent synthesis.

  • Diastereomeric Resolution: An alternative strategy involves coupling one enantiopure intermediate with a racemic partner, creating a mixture of diastereomers that can be separated more readily than enantiomers.[2][3]

This guide will focus primarily on the first, more elegant and efficient strategy, which hinges on mastering the synthesis of the two chiral synthons.

Synthesis of the Core Chiral Intermediates

The foundation of an effective Solifenacin synthesis lies in the production of its two key intermediates in high enantiomeric purity.

(R)-(-)-3-Quinuclidinol: The Bicyclic Alcohol

(R)-(-)-3-Quinuclidinol is a pivotal chiral building block whose rigid bicyclic structure is essential for the drug's activity.[4] Two dominant strategies are employed for its industrial-scale production: asymmetric reduction of the prochiral ketone and classical resolution.

This is the more direct and modern approach, avoiding the loss of 50% of the material inherent in classical resolution.

  • Biocatalytic Asymmetric Reduction: This method has gained significant traction due to its exceptional selectivity, mild reaction conditions, and environmental friendliness.[5] It utilizes ketoreductase (KRED) enzymes, often expressed in engineered microorganisms like E. coli or found in strains such as Nocardia or Rhodococcus erythropolis, to reduce 3-quinuclidinone to (R)-3-quinuclidinol with very high enantiomeric excess (ee).[6][7] The enzyme's active site provides a chiral environment that dictates the stereochemical outcome of the hydride transfer from a cofactor (e.g., NADPH), which is regenerated in situ using a sacrificial substrate like glucose or isopropanol.

  • Chemical Asymmetric Hydrogenation: A well-established chemical alternative is the Noyori-type asymmetric transfer hydrogenation.[8] This involves using a chiral ruthenium catalyst, such as one complexed with a BINAP ligand and a chiral diamine, to stereoselectively hydrogenate 3-quinuclidinone.[5][8]

Biocatalytic Reduction of 3-Quinuclidinone cluster_0 Biocatalytic System cluster_1 Cofactor Regeneration Ketone 3-Quinuclidinone (Prochiral) Enzyme Ketoreductase (KRED) - Chiral Environment Ketone->Enzyme Alcohol (R)-3-Quinuclidinol (>99% ee) Enzyme->Alcohol Stereoselective Hydride Transfer NADP NADP+ Enzyme->NADP NADPH NADPH NADP->NADPH Reduction NADPH->Enzyme H- Glucose Glucose Gluconolactone Glucono-δ-lactone Glucose->Gluconolactone Oxidation GDH GDH

Caption: Biocatalytic asymmetric reduction workflow.

  • Cell Culture & Preparation: Culture Nocardia sp. WY1202 cells in an appropriate growth medium. Harvest the resting cells (e.g., 8 g wet weight) by centrifugation.

  • Reaction Setup: Suspend the cells in a phosphate buffer (100 mM, pH 8.0, 100 mL). Add 3-quinuclidinone hydrochloride (1.6 g, 9.9 mmol) and glucose (2.7 g) as the co-substrate for cofactor regeneration.

  • Incubation: Incubate the mixture at 30°C with agitation (e.g., 200 rpm) for 48 hours. Monitor the reaction progress by GC or HPLC.

  • Work-up: After the reaction, centrifuge to remove the cells. Basify the supernatant with K₂CO₃ to a pH of ~12.

  • Extraction & Isolation: Evaporate the aqueous solution under vacuum. Extract the residue with dichloromethane (CH₂Cl₂). The combined organic layers are dried and concentrated to yield the crude product.

  • Purification: Purify the crude product by recrystallization from acetone to yield (R)-3-quinuclidinol as a white powder.

This classical approach involves synthesizing the racemic alcohol first, followed by separation.

  • Racemic Synthesis: 3-Quinuclidinone is reduced using an achiral reducing agent like sodium borohydride (NaBH₄) in water or methanol to produce (±)-3-quinuclidinol.[4]

  • Resolution: The racemate is then treated with a chiral resolving agent, such as D-(+)-dibenzoyltartaric acid, in a suitable solvent mixture (e.g., propanol/acetone).[5] One diastereomeric salt preferentially crystallizes and is separated by filtration. Liberation of the free base from the salt yields the desired (R)-enantiomer.

MethodKey ReagentsTypical YieldEnantiomeric Excess (ee)Key Advantages
Biocatalytic Reduction KRED enzyme, Glucose~93%[7]>99%[7]High selectivity, mild conditions, green
Asymmetric Hydrogenation Ru-BINAP catalystHighHighGood for large scale, high turnover
Classical Resolution NaBH₄, D-(+)-DBTA~20% (for R-isomer)[5]>98%[5]Established technology
(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ)

This intermediate provides the second stereocenter of Solifenacin. Its synthesis is typically achieved via asymmetric hydrogenation of a dihydroisoquinoline precursor.

  • Precursor Synthesis: The synthesis begins with the preparation of the racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline, often via a Bischler-Napieralski reaction followed by reduction.[9] An alternative precursor is 1-phenyl-3,4-dihydroisoquinoline.

  • Asymmetric Hydrogenation: The key step involves the enantioselective hydrogenation of the C=N bond of 1-phenyl-3,4-dihydroisoquinoline. This is effectively catalyzed by chiral ruthenium complexes, such as those derived from the BIMAH ligand system, in the presence of hydrogen gas and a base.[10] This method directly establishes the desired (S)-stereocenter with high fidelity. A chemoenzymatic deracemization using monoamine oxidase (MAO-N) has also been reported as a viable strategy.[11]

  • Reactor Setup: In a high-pressure autoclave under an argon atmosphere, dissolve 1-phenyl-3,4-dihydroisoquinoline (100g) in ethanol (1L).

  • Catalyst Addition: Add the chiral catalyst (e.g., (S)-diopRuCl₂(R)-Me-BIMAH) and a base (e.g., potassium tert-butoxide).

  • Hydrogenation: Purge the reactor with hydrogen gas and then pressurize to the desired pressure. Stir the reaction mixture at a controlled temperature until hydrogen uptake ceases.

  • Work-up and Isolation: Release the pressure and filter off the catalyst. Concentrate the filtrate under reduced pressure. The residue is then subjected to an appropriate work-up, which may include extraction and crystallization, to isolate the pure (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Convergent Synthesis: Coupling the Chiral Fragments

With both enantiopure intermediates in hand, the final step is to form the crucial carbamate linkage. This is a convergent synthesis, where the two complex fragments are joined late in the sequence, maximizing overall efficiency. The primary challenge is to activate one of the coupling partners without causing racemization or side reactions.

Convergent Synthesis of Solifenacin cluster_activation Activation & Coupling S_THIQ (S)-1-phenyl-1,2,3,4- tetrahydroisoquinoline Activated\nIntermediate A Activated Intermediate A S_THIQ->Activated\nIntermediate A R_QOH (R)-quinuclidin-3-ol Activated\nIntermediate B Activated Intermediate B R_QOH->Activated\nIntermediate B Solifenacin (1R,3S)-Solifenacin Base Final_Product (1R,3S)-Solifenacin Hydrochloride Solifenacin->Final_Product Salt Formation HCl HCl HCl->Final_Product Activated\nIntermediate A->Solifenacin + (R)-QOH Activated\nIntermediate B->Solifenacin + (S)-THIQ

Caption: Convergent synthesis pathway for Solifenacin HCl.

Method A: Activation of (R)-Quinuclidin-3-ol

A highly effective and common industrial method involves activating the alcohol with N,N'-Carbonyldiimidazole (CDI). This forms a reactive imidazole-1-carboxylate intermediate in situ.

  • Activation: In a suitable solvent like dichloromethane at 0°C, suspend (R)-(-)-quinuclidin-3-ol (127.2 g). Add N,N'-carbonyldiimidazole (194.6 g) and stir the reaction under an inert atmosphere for 3 hours. This forms the (R)-imidazole-1-carboxylic acid-1-azabicyclo[2.2.2]octyl ester intermediate.

  • Coupling: Cool the resulting solution to -10°C. Add (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (148.9 g) and stir for 2 hours.

  • Work-up: Allow the reaction to warm to room temperature. Quench with water and extract the product into an organic solvent like tert-butyl methyl ether.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude Solifenacin base.

Method B: Activation of (S)-THIQ

An alternative route involves activating the secondary amine of the tetrahydroisoquinoline. This is often done by reacting it with phosgene, diphosgene, or a chloroformate like ethyl chloroformate to form a reactive carbamoyl chloride or carbamate.[3][12] This intermediate is then reacted with (R)-quinuclidin-3-ol in the presence of a strong base, such as sodium hydride, to facilitate the transesterification and formation of Solifenacin.[12]

Final Salt Formation

The final step is the formation of the desired pharmaceutically acceptable salt. While the succinate salt is the marketed form (Vesicare®), the hydrochloride salt can be readily prepared.[13]

Protocol: Preparation of Solifenacin Hydrochloride[16]
  • Dissolution: Dissolve the purified Solifenacin base (15 g) in ethanol (165 mL).

  • Acidification: To the stirred solution, add a 4N solution of hydrochloric acid in ethyl acetate (11.75 mL).

  • Isolation: Distill the solvent to dryness. Add a non-polar solvent like diethyl ether to the residue and stir to induce precipitation.

  • Filtration and Drying: Filter the separated solid, wash with diethyl ether, and dry under vacuum to yield Solifenacin Hydrochloride.

Conclusion

The enantioselective synthesis of (1R,3S)-Solifenacin Hydrochloride is a testament to the power of modern asymmetric synthesis. The industrial viability of this drug relies on highly optimized, stereoselective routes that prioritize the early and efficient introduction of chirality. While both classical resolution and asymmetric catalysis are valid approaches, the use of biocatalytic reduction for (R)-quinuclidin-3-ol and catalytic asymmetric hydrogenation for (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline represent the state-of-the-art. These methods provide the chiral intermediates with exceptional purity and yield, paving the way for a highly efficient convergent coupling to form the final active pharmaceutical ingredient. This guide has outlined the core principles and practical methodologies that underpin the successful synthesis of this critical therapeutic agent.

References

  • A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. (n.d.). Organic Chemistry: An Indian Journal. [Link]

  • (S)1-phenyl-1,2,3,4-tetrahydroisoquinoline synthesis method. (n.d.).
  • Process for the synthesis of solifenacin. (2008).
  • Gotor-Fernández, V., & Gotor, V. (2016). Enzymatic strategies for asymmetric synthesis. PMC. [Link]

  • Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination. (2023). PMC. [Link]

  • Process for the preparation of solifenacin succinate. (2014).
  • Solifenacin. (n.d.). DRUGS FORUM. [Link]

  • Synthesis of solifenacin monosuccinate. (2011).
  • Solifenacin succinate new preparation method. (n.d.).
  • Process for preparing solifenacin and its salts. (2008).
  • Preparation method of (R) -and (S) -3-quinuclidinol. (2022).
  • Process for the preparation of solifenacin and solifenacin succinate. (2011).
  • The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline. (2010).
  • Synthesis process of solifenacin succinate. (n.d.).
  • Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination. (2023). MDPI. [Link]

  • Chemistry Review(s). (2004). accessdata.fda.gov. [Link]

Sources

Troubleshooting & Optimization

Chiral HPLC Separation of (1R,3S)-Solifenacin Diastereomers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral HPLC separation of (1R,3S)-Solifenacin diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this specific and critical analytical challenge. As solifenacin is a chiral drug, with the (1R,3S)-isomer being the active pharmaceutical ingredient, achieving robust and reliable separation of its diastereomers is paramount for ensuring drug quality and safety.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common type of chiral stationary phase (CSP) for separating solifenacin diastereomers?

A1: Polysaccharide-based chiral stationary phases are the most widely used and successful for this application. Specifically, amylose-based columns, such as those with amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, have demonstrated excellent enantioselectivity for solifenacin and its stereoisomers.[3][4][5] Columns like the Lux Amylose-1 and Chiralpak AD-H are frequently cited in established methods.[3][4][6][7]

Q2: What is a typical mobile phase for this separation?

A2: A normal-phase mobile phase is generally employed. A common composition consists of a mixture of n-hexane, ethanol, and a basic additive like diethylamine (DEA).[3][4][5] The basic additive is crucial for improving peak shape and reducing tailing of the basic solifenacin molecule by minimizing interactions with acidic sites on the silica support.

Q3: Why is a basic modifier like diethylamine (DEA) often added to the mobile phase?

A3: Solifenacin is a basic compound. Without a basic modifier, it can interact with residual acidic silanol groups on the silica surface of the HPLC column, leading to peak tailing and poor chromatographic performance.[8] The addition of a small amount of a basic modifier like DEA competes for these active sites, resulting in more symmetrical peaks and improved resolution.

Q4: Can temperature be used to optimize the separation?

A4: Yes, temperature is a critical parameter for optimizing chiral separations. While the USP monograph for solifenacin succinate suggests an ambient running temperature, adjusting the temperature can significantly impact selectivity and resolution.[1] For instance, a lower temperature of 15 °C has been used to improve peak shape.[1] It is important to note that temperature changes can sometimes lead to a reversal in elution order.[9]

Q5: What detection wavelength is typically used for solifenacin?

A5: Solifenacin can be detected using a UV detector at a wavelength of approximately 220 nm.[3][4][5][10][11]

Troubleshooting Guide

Navigating the challenges of chiral separations requires a systematic approach. The following guide addresses common issues encountered during the HPLC separation of solifenacin diastereomers.

Troubleshooting Workflow

Troubleshooting_Workflow start Start | Identify Issue issue_poor_resolution issue_poor_resolution start->issue_poor_resolution issue_peak_tailing issue_peak_tailing start->issue_peak_tailing issue_retention_time_shift Retention Time Drift start->issue_retention_time_shift issue_high_backpressure High Backpressure start->issue_high_backpressure check_mobile_phase Check Mobile Phase - Correct Composition? - Freshly Prepared? - Degassed? issue_poor_resolution->check_mobile_phase check_column Check Column - Correct CSP? - Column History? - End of Lifespan? issue_poor_resolution->check_column issue_peak_tailing->check_mobile_phase issue_peak_tailing->check_column issue_retention_time_shift->check_mobile_phase check_system Check HPLC System - Leaks? - Pump Issues? - Injector Problem? issue_retention_time_shift->check_system issue_high_backpressure->check_system optimize_mobile_phase Optimize Mobile Phase - Adjust Hexane/Ethanol Ratio - Vary DEA Concentration - Try Different Alcohol Modifier check_mobile_phase->optimize_mobile_phase Composition OK check_mobile_phase->optimize_mobile_phase Composition OK optimize_temp Optimize Temperature check_mobile_phase->optimize_temp Composition OK check_column->optimize_temp Column OK flush_column Flush Column check_column->flush_column Column OK clean_system Clean System - Check/Replace Frits - Flush Pump check_system->clean_system No Leaks check_system->clean_system No Leaks optimize_mobile_phase->optimize_temp optimize_flow_rate Optimize Flow Rate optimize_temp->optimize_flow_rate end_resolved Issue Resolved optimize_flow_rate->end_resolved replace_column Replace Column flush_column->replace_column Issue Persists flush_column->replace_column Issue Persists replace_column->end_resolved clean_system->flush_column Pressure Still High clean_system->end_resolved

Sources

Technical Support Center: (1R,3S)-Solifenacin Recovery Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support resource for researchers encountering low recovery issues with (1R,3S)-Solifenacin . This response adopts the persona of a Senior Application Scientist, focusing on mechanistic causes, validated solutions, and field-proven optimization strategies.

Topic: Troubleshooting Low Recovery in Biological Matrices (Plasma/Urine) Analyte: (1R,3S)-Solifenacin (Enantiomer of the active pharmaceutical ingredient) Chemical Class: Quinuclidine derivative (Tertiary Amine, Basic, Lipophilic)

Diagnostic Workflow

Before altering your method, use this logic flow to pinpoint the source of the loss. "Low recovery" is often a misnomer for three distinct phenomena: Adsorption , Inefficient Extraction , or Signal Suppression .

Troubleshooting_Solifenacin Start START: Low Recovery Observed Check_IS Step 1: Check Internal Standard (IS) (Solifenacin-d5) Recovery Start->Check_IS IS_Normal IS Recovery is NORMAL (>80%) Check_IS->IS_Normal Analyte Low Only IS_Low IS Recovery is LOW (<50%) Check_IS->IS_Low Both Low Matrix_Effect Issue: Matrix Effect / Ion Suppression Analyte signal is suppressed, but extraction works. IS_Normal->Matrix_Effect Prep_Issue Issue: Physical Loss during Prep IS_Low->Prep_Issue Adsorption_Check Step 2: Check Container Adsorption Are you using standard Polypropylene (PP)? Prep_Issue->Adsorption_Check Adsorption_Yes High Risk: Non-Specific Binding Solifenacin sticks to PP at neutral/basic pH. Adsorption_Check->Adsorption_Yes Yes (Std PP) pH_Check Step 3: Check Extraction pH Is pH > 10.5 (LLE) or < 4 (MCX Load)? Adsorption_Check->pH_Check No (Glass/Low-Bind) LLE_Fail LLE Issue: Analyte ionized Cannot partition into organic layer. pH_Check->LLE_Fail pH too low (LLE) SPE_Fail SPE Issue: Breakthrough Analyte not retaining on sorbent. pH_Check->SPE_Fail pH too high (MCX Load)

Figure 1: Decision tree for isolating the root cause of Solifenacin loss. Blue nodes represent diagnostic steps; Red nodes indicate critical failure points.

Technical Q&A: Troubleshooting & Mechanisms

Category A: Non-Specific Binding (The "Invisible" Loss)

Q1: I am spiking Solifenacin into plasma and immediately seeing low recovery (<60%) before extraction even begins. Why? Diagnosis: Adsorption to Plasticware. Mechanism: Solifenacin contains a quinuclidine ring (tertiary amine) and a lipophilic tetrahydroisoquinoline moiety.[1] At physiological or neutral pH, it is positively charged but highly lipophilic. This amphiphilic nature drives it to adhere strongly to the hydrophobic surfaces of standard polypropylene (PP) tubes and pipette tips. The Fix:

  • Switch Materials: Use glass vials or Low-Binding Polypropylene tubes for all standard preparation and sample storage.[1][2]

  • Modify the Solvent: Never prepare low-concentration stock solutions (<100 ng/mL) in 100% water. Use 50% Methanol or 0.1% Formic Acid in water.[1] The organic solvent or low pH reduces surface binding interaction [1].

Category B: Liquid-Liquid Extraction (LLE) Failures

Q2: I am using MTBE for LLE, but my recovery varies wildly. What is the critical parameter? Diagnosis: Incomplete pH Neutralization. Mechanism: The pKa of the quinuclidine nitrogen in Solifenacin is approximately 9.6 . To extract this base into an organic solvent like MTBE (Methyl tert-butyl ether), you must suppress ionization.[1][2]

  • Rule of Thumb: pH must be pKa + 2 .[1]

  • If you use a weak buffer (e.g., pH 8-9), >50% of the Solifenacin remains ionized (

    
    ) and stays in the water layer, leading to massive loss.
    The Fix: 
    
  • Alkalize the sample using 0.1 M Sodium Carbonate (Na2CO3) or 1 M NaOH to reach pH > 11 prior to adding the organic solvent. This ensures 99.9% of the analyte is in the free base form (

    
    ) [2].
    
Category C: Solid Phase Extraction (SPE) Issues

Q3: I switched to Mixed-Mode Cation Exchange (MCX) SPE to clean up the sample, but I'm losing analyte in the wash steps. Diagnosis: Incorrect Wash Solvent Strength or pH. Mechanism: In MCX, Solifenacin binds via two mechanisms: hydrophobic interaction (C18 chains) and ionic interaction (sulfonic acid groups).

  • Loss in Wash: If you wash with high % methanol without acid, you might disrupt the hydrophobic retention while the ionic retention is too weak if the pH drifts.

  • Loss in Elution: If your elution solvent (e.g., Methanol + 5% Ammonia) is not fresh, the ammonia evaporates. Without high pH, the analyte remains ionically bound to the cartridge. The Fix:

  • Load: Acidic pH (pH 3-4) to ensure Solifenacin is positively charged (

    
    ).
    
  • Wash: 100% Methanol (removes neutrals; analyte stays via ionic bond).[1]

  • Elute: 5% Ammonium Hydroxide in Methanol (breaks ionic bond). Prepare fresh daily.

Optimized Experimental Protocols

These protocols are designed to maximize recovery by addressing the physicochemical properties of (1R,3S)-Solifenacin.

Protocol A: High-Recovery Liquid-Liquid Extraction (LLE)

Best for: Clean matrices (Plasma) where sensitivity is key.[1][2]

StepActionCritical Technical Note
1. Aliquot Transfer 200 µL Plasma to a Glass or Low-Bind tube.STOP: Do not use standard PP tubes here.
2. Spike IS Add 20 µL Solifenacin-d5 (in 50% MeOH).IS compensates for matrix effects.[1]
3. Alkalize Add 50 µL 0.5 M Na2CO3 (pH ~11.5) . Vortex 10s.CRITICAL: Converts Solifenacin to free base (uncharged).
4. Extract Add 1.0 mL MTBE (Methyl tert-butyl ether) .[1][2]MTBE provides high recovery for lipophilic bases.[1]
5. Agitate Shaker/Vortex for 10 min. Centrifuge 4000g x 5 min.Ensures phase equilibrium.[1]
6. Transfer Flash freeze aqueous layer (dry ice/acetone bath) and pour off organic layer.[1]Prevents contamination from the aqueous phase.[1][3]
7. Dry & Reconstitute Evaporate under N2 at 40°C. Reconstitute in Mobile Phase .Reconstitution solvent must match initial HPLC conditions.[1]
Protocol B: Mixed-Mode Cation Exchange (MCX) SPE

Best for: Dirty matrices (Urine) or when phospholipids cause suppression.[1][2]

StepSolvent/ActionPurpose
1. Condition 1 mL MeOH, then 1 mL Water.Activates sorbent ligands.
2.[1] Pre-treat Sample Dilute Plasma 1:1 with 2% Formic Acid .[1]Acidifies sample (pH ~3) to charge the amine (

).[1]
3. Load Pass sample through cartridge (flow < 1 mL/min).Analyte binds via Cation Exchange.[1]
4. Wash 1 1 mL 2% Formic Acid .[1]Removes proteins/salts.
5.[1][4] Wash 2 1 mL 100% Methanol .[1]KEY STEP: Removes neutral lipids/matrix.[1] Analyte stays locked by ionic bond.[1]
6. Elute 2 x 400 µL 5% NH4OH in Methanol .High pH neutralizes analyte (

), breaking the ionic bond.

Quantitative Data Summary: Solvent Efficiency

The following table summarizes extraction efficiency data typically observed during method development for Solifenacin [3, 4].

Extraction Solvent / MethodpH ConditionRecovery (%)Matrix Effect (%)Verdict
Protein Precip (MeOH) Neutral85-95%High Suppression Good recovery, but poor sensitivity due to matrix.[1][2]
LLE (Ethyl Acetate) pH 7.4< 40%LowFAIL: pH is too low; analyte stays in water.[1]
LLE (MTBE) pH 11.0 > 90% LowOPTIMAL: Best balance of clean extract and high recovery.[1]
LLE (Hexane) pH 11.060-70%Very LowSolvent too non-polar for Solifenacin.[1][2]
SPE (HLB - Reversed Phase) Neutral75-85%ModerateAcceptable, but wash steps are limited.[1][2]
SPE (MCX - Cation Exch) Acid Load / Base Elute > 95% Very LowGOLD STANDARD: Removes phospholipids effectively.[1][2]

References

  • Drug Adsorption to Plastic Containers: Title: Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions.[1][5][6] Source: Journal of Pharmaceutical and Biomedical Analysis.[1] URL:[Link]

  • Solifenacin Physicochemical Properties (PubChem): Title: Solifenacin Succinate (Compound Summary).[1][7][8][9][10][11] Source: National Center for Biotechnology Information (NCBI).[1] URL:[Link][2]

  • LC-MS/MS Method Validation for Solifenacin: Title: Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry.[1][2][7][8] Source: Journal of Chromatography B. URL:[Link]

  • Comparison of Extraction Techniques (SPE vs LLE): Title: A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE).[1] Source: Waters Corporation Application Notes.[1] URL:[Link][2][12]

Sources

Technical Support Center: Method Refinement for (1R,3S)-Solifenacin Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical quantification of (1R,3S)-Solifenacin Hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this chiral compound. As the active pharmaceutical ingredient (API), (1R,3S)-Solifenacin, is a specific stereoisomer, its accurate and precise quantification, separate from its other stereoisomers, is of paramount importance for ensuring product quality, safety, and efficacy.[1]

This document provides in-depth troubleshooting guidance and frequently asked questions (FAQs) in a practical, question-and-answer format. It is grounded in established analytical principles and aims to provide not just solutions, but a deeper understanding of the chromatographic process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the analytical approach for (1R,3S)-Solifenacin.

Q1: What is the most common analytical technique for quantifying (1R,3S)-Solifenacin and its stereoisomeric impurities?

A1: High-Performance Liquid Chromatography (HPLC) is the predominant technique.[2][3] Specifically, chiral HPLC is required to resolve (1R,3S)-Solifenacin from its enantiomer and diastereomers.[4][5] Normal-phase chromatography utilizing a chiral stationary phase, such as amylose tris(3,5-dimethylphenylcarbamate), is highly effective and is referenced in pharmacopeial methods.[1][4][6][7]

Q2: Why is a chiral separation necessary for Solifenacin?

A2: Solifenacin is a chiral molecule, meaning it exists as non-superimposable mirror images (enantiomers) and other stereoisomers. The therapeutic activity is specific to the (1R,3S)-stereoisomer.[1] Regulatory agencies require that the specific active isomer is quantified and that its stereoisomeric impurities are controlled within strict limits. A standard reversed-phase HPLC method will not separate these isomers; therefore, a chiral method is mandatory.

Q3: Can I use a reversed-phase (RP-HPLC) method for Solifenacin analysis?

A3: You can use RP-HPLC for achiral analysis, such as determining the total amount of Solifenacin and its related substances (non-stereoisomeric impurities) or for dissolution testing.[8][9][10][11][12][13] Several validated RP-HPLC methods using C8 or C18 columns have been published for this purpose.[8][9][10][11][12] However, for stereospecific quantification and impurity profiling, a chiral method is essential.

Q4: What are the critical parameters in developing a robust chiral HPLC method for Solifenacin?

A4: The most critical parameters are:

  • Chiral Stationary Phase (CSP): The choice of chiral column is paramount. Polysaccharide-based columns, like those with amylose or cellulose derivatives, are proven to be effective.[4][6][7]

  • Mobile Phase Composition: In normal-phase chromatography, the ratio of the non-polar solvent (e.g., n-hexane, n-heptane) to the polar modifier (e.g., ethanol, isopropanol) and the basic additive (e.g., diethylamine) is crucial for achieving resolution.[1][4][5]

  • Temperature: Column temperature can significantly impact selectivity and peak shape. The USP monograph method suggests ambient temperature, but operating at a controlled, lower temperature (e.g., 15°C) can improve peak shape and resolution.[1]

  • Flow Rate: Optimizing the flow rate can enhance separation efficiency, though it must be balanced with analysis time.[14]

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Issue 1: Poor Resolution Between Stereoisomer Peaks

Q: My chromatogram shows overlapping peaks for the Solifenacin stereoisomers. The resolution is below the system suitability requirement of NLT 1.5. What should I do?

A: Poor resolution is a common challenge in chiral separations.[15] A systematic approach is required to diagnose and solve the issue.

Initial Checks:

  • Confirm System Suitability Solution: Ensure your system suitability solution, containing all relevant stereoisomers, is correctly prepared and has not degraded.

  • Verify Method Parameters: Double-check that the mobile phase composition, flow rate, column temperature, and wavelength are set exactly as specified in the method.

Troubleshooting Steps:

  • Mobile Phase Composition: The ratio of the alcohol modifier is a powerful tool.

    • Action: Decrease the percentage of ethanol or isopropanol in the mobile phase in small increments (e.g., 0.5-1%). This will generally increase retention times and improve resolution. Be patient, as column equilibration can take time.

  • Flow Rate:

    • Action: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). Slower flow rates can increase the efficiency of the separation, leading to better resolution, but will also increase the run time.[14]

  • Column Health: The chiral column is a critical consumable that can degrade.

    • Action: If the column is old or has been used with incompatible solvents, its performance may be compromised.[15] First, try a column wash procedure as recommended by the manufacturer. If this fails, replace the column with a new one.[16]

  • Temperature Control:

    • Action: Ensure your column oven is stable. Temperature fluctuations can cause retention time shifts and affect resolution.[14] As noted in application notes for the USP method, reducing the temperature to around 15°C can significantly improve peak shape and resolution.[1]

Issue 2: Peak Tailing or Asymmetrical Peak Shape

Q: The peak for (1R,3S)-Solifenacin is tailing significantly (Tailing Factor > 1.5), which is affecting the accuracy of my integration. What is the cause and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues outside the column.[2][17] For a basic compound like Solifenacin, interactions with acidic silanol groups on the silica support are a common cause.[17]

Troubleshooting Workflow for Peak Tailing:

A troubleshooting decision tree for HPLC peak tailing.

Explanation of Key Points:

  • Basic Additive (Diethylamine - DEA): Solifenacin is a basic compound. In normal-phase chromatography, residual acidic silanol groups on the silica surface of the column packing can cause strong, undesirable interactions, leading to peak tailing.[17] The DEA in the mobile phase acts as a competitor for these sites, masking them from the Solifenacin molecule and resulting in a more symmetrical peak. Ensure the DEA is fresh and added at the correct concentration (typically 0.1%).[1]

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to poor peak shape.[14][15] Try reducing the injection volume or sample concentration to see if the peak shape improves.

  • Extra-Column Effects: Tailing that affects all peaks similarly often points to a problem outside the column.[18] This can include dead volume from poorly connected fittings or a void that has formed at the head of the column.[18]

Issue 3: Unstable Baseline or Spurious Peaks

Q: I'm observing a noisy or drifting baseline, and sometimes see ghost peaks in my chromatogram. What could be the cause?

A: Baseline instability can compromise sensitivity and make integration unreliable.[15][19] The source is often related to the mobile phase, the detector, or system contamination.[16]

Potential Causes & Solutions:

  • Mobile Phase Issues:

    • Inadequate Degassing: Dissolved air in the mobile phase can outgas in the system, causing pressure fluctuations and baseline noise. Solution: Ensure your mobile phase is adequately degassed using an online degasser, sonication, or helium sparging.[15]

    • Contamination: Impurities in your solvents (especially in the alcohol or amine modifier) can appear as a rising baseline or ghost peaks in a gradient, or as general noise. Solution: Use high-purity, HPLC-grade solvents.[16] Filter all solvents and additives before use.[15]

    • Miscibility/Precipitation: While less common in normal phase, ensure all mobile phase components are fully miscible. Solution: Always prepare fresh mobile phase daily.

  • System Contamination:

    • Injector Carryover: Residual sample from a previous injection can appear as a small "ghost peak" in a subsequent run. Solution: Implement a robust needle wash protocol in your autosampler method, using a strong solvent.[19]

    • Dirty Flow Path: Contaminants can build up in the pump, injector, or detector.[16] Solution: Flush the entire system systematically with a strong, compatible solvent (e.g., isopropanol).

  • Detector Issues:

    • Lamp Failure: A failing UV detector lamp can cause significant baseline noise. Solution: Check the lamp energy and lifetime through your system software. Replace if necessary.

    • Dirty Flow Cell: Contaminants or air bubbles in the detector flow cell can cause noise and spikes. Solution: Flush the flow cell with a strong solvent.

Part 3: Recommended Analytical Protocol

This section provides a detailed, step-by-step protocol for the chiral separation of Solifenacin stereoisomers, based on methods adapted from the USP monograph and related publications.[1][6][7]

Experimental Workflow Diagram

Workflow for Chiral Analysis of Solifenacin.

Detailed HPLC Method Parameters

The following table summarizes the recommended starting conditions for the method.

ParameterRecommended ConditionRationale / Notes
Column Chiralpak AD-H or Lux Amylose-1 (250 x 4.6 mm, 5 µm)These amylose-based chiral stationary phases are proven to provide excellent selectivity for Solifenacin stereoisomers.[1][4][6]
Mobile Phase n-Hexane : Ethanol : Diethylamine (DEA) (80:20:0.1, v/v/v)A typical normal-phase system. The ratio may need slight optimization to achieve target resolution. DEA is critical for good peak shape.[4][5]
Flow Rate 0.8 mL/minA slightly lower flow rate can enhance resolution compared to 1.0 mL/min.[1]
Column Temp. 15 °CSub-ambient temperature often improves peak shape and increases selectivity for this analysis.[1]
Injection Vol. 10 µLA standard volume; may be adjusted to avoid column overload.
Detector UV at 220 nmSolifenacin has a strong chromophore, and 220 nm provides good sensitivity.[1][4]
Sample Diluent Mobile PhaseIt is best practice to dissolve the sample in the mobile phase to ensure peak shape is not distorted.
System Suitability Test (SST) Criteria

Before analyzing samples, the system's performance must be verified by injecting a system suitability solution containing known amounts of the (1R,3S)-Solifenacin and its key stereoisomeric impurities.

SST ParameterAcceptance CriteriaPurpose
Resolution NLT 2.0 between (R,R)-isomer and Solifenacin succinate peaks.[1]Ensures the method can adequately separate the main peak from its closest eluting stereoisomer.
Resolution NLT 1.5 between (R,S)-isomer and (S,S)-isomer peaks.[1]Confirms separation of other critical stereoisomer pairs.
Tailing Factor NMT 2.0 for the (1R,3S)-Solifenacin peakConfirms good peak symmetry, which is essential for accurate integration.
Precision (%RSD) NMT 10.0% for six replicate injections of the standard solution.[1]Demonstrates the stability and reproducibility of the injector and the overall system.

References

  • Separation and simultaneous estimation of enantiomers and Diastereomers of muscarinic receptor antagonist Solifenacin using stability-indicating Normal-phase HPLC technique with chiral stationary phase amylose tris-(3,5-dimethylphenylcarbamate). PubMed. Available at: [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. Available at: [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. HPLC Chromatography. Available at: [Link]

  • Separation of Solifenacin Stereoisomers Using LUX. Phenomenex. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]

  • What are the Common Peak Problems in HPLC. Chromatography Today. Available at: [Link]

  • Separation of Solifenacin Succinate Stereoisomers per USP Monograph Using Chiral Separation. Chromatography Online. Available at: [Link]

  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. ResearchGate. Available at: [Link]

  • A Systematic Guide on HPLC Troubleshooting. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Available at: [Link]

  • Separation and simultaneous estimation of enantiomers and Diastereomers of muscarinic receptor antagonist Solifenacin using stability-indicating Normal-phase HPLC technique with chiral stationary phase amylose tris-(3,5-dimethylphenylcarbamate). CoLab. Available at: [Link]

  • Separation of Solifenacin Succinate Stereoisomers per USP Monograph using Lux® 5 µm Amylose-1 Column. Phenomenex. Available at: [Link]

  • Abnormal Peak Shapes. SHIMADZU CORPORATION. Available at: [Link]

  • Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities in Tablet Dosage Form. Scientific Research Publishing. Available at: [Link]

  • A RP-HPLC method development and validation for the estimation of solifenacin in bulk and pharmaceutical dosage forms. International Journal of Bioassays. Available at: [Link]

  • Solifenacin Succinate API Monograph EP 8.6. - References. Scientific Research Publishing. Available at: [Link]

  • RP-HPLC Method for Estimation of Solifenacin Succinate in API and Tablet Dosage Form. ResearchGate. Available at: [Link]

  • A RP-HPLC method development and validation for the estimation of solifenacin in bulk and pharmaceutical dosage forms. SciSpace. Available at: [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF SOLIFENACIN SUCCINATE. WJPMR. Available at: [Link]

  • Development and validation of stability-indicating HPLC method for solifenacin succinate. AKJournals. Available at: [Link]

  • analytical method development and validation by rphplc fordetermination of dissolutionof solifenacin. International Journal of Recent Scientific Research. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for (1R,3S)-Solifenacin Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of validated analytical methods for the quantitative determination of (1R,3S)-Solifenacin Hydrochloride, a competitive muscarinic receptor antagonist used in the treatment of overactive bladder.[1] The accurate and precise quantification of Solifenacin in bulk drug and pharmaceutical dosage forms is paramount for ensuring its safety, efficacy, and quality. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of common analytical techniques, their validation in accordance with regulatory standards, and supporting experimental data to aid in method selection and implementation.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[2][3] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures, covering parameters such as accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[2][3] This guide will delve into the practical application of these principles to the analysis of Solifenacin, comparing High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely employed technique for the analysis of Solifenacin due to its high resolution, sensitivity, and specificity.[1][4][5] The choice of a C8 or C18 stationary phase is critical, as it provides the necessary hydrophobicity to retain the moderately polar Solifenacin molecule, allowing for effective separation from potential impurities and degradation products. The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve a suitable retention time, peak shape, and resolution.

Experimental Protocol: RP-HPLC Method

The following protocol is a representative example of a validated RP-HPLC method for Solifenacin analysis.[1][4]

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.[1][6]

Chromatographic Conditions:

  • Column: XTerra C18 (150 x 4.6 mm, 5 µm) or equivalent.[1]

  • Mobile Phase: Acetonitrile and phosphate buffer (50:50, v/v).[1] The pH of the buffer is a critical parameter to control the ionization state of Solifenacin and achieve optimal peak symmetry.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 210 nm.[1]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: Ambient.[1]

Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of Solifenacin Succinate reference standard in the mobile phase to obtain a stock solution.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 20-70 µg/mL).[1]

Sample Preparation (Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of Solifenacin and transfer it to a volumetric flask.

  • Add a portion of the mobile phase, sonicate to dissolve the active ingredient, and then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm membrane filter before injection.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Weighing Weigh Reference Standard Standard_Dissolution Dissolve in Mobile Phase Standard_Weighing->Standard_Dissolution Sample_Weighing Weigh Tablet Powder Sample_Dissolution Dissolve & Sonicate in Mobile Phase Sample_Weighing->Sample_Dissolution Standard_Dilution Serial Dilutions Standard_Dissolution->Standard_Dilution Sample_Filtration Filter Sample Sample_Dissolution->Sample_Filtration Injection Inject into HPLC System Standard_Dilution->Injection Sample_Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify Concentration Integration->Quantification

Caption: Workflow for the HPLC analysis of Solifenacin.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful planar chromatographic technique that offers several advantages, including the ability to analyze multiple samples simultaneously, lower solvent consumption, and the potential for stability-indicating assays.[7][8] For Solifenacin, HPTLC methods have been developed that can effectively separate the drug from its degradation products formed under various stress conditions, as stipulated by ICH guidelines.[7][9]

Experimental Protocol: HPTLC Method

The following protocol is a representative example of a validated stability-indicating HPTLC method for Solifenacin.[7][9]

Instrumentation:

  • HPTLC system including a sample applicator, developing chamber, and a TLC scanner for densitometric analysis.[10]

Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.[10]

  • Mobile Phase: Methanol: Water: Glacial acetic acid (9:1:0.1 v/v/v).[7][9]

  • Chamber Saturation: 15-20 minutes.

  • Development Distance: 80 mm.

  • Detection Wavelength: 216 nm.[7][9]

Standard Solution Preparation:

  • Prepare a stock solution of Solifenacin Succinate reference standard in methanol (e.g., 1000 µg/mL).[10]

  • From the stock solution, prepare working standards to achieve a concentration range of 2000-10000 ng/band.[7][9]

Sample Preparation (Tablets):

  • Prepare a sample stock solution from powdered tablets in methanol, similar to the standard preparation.

  • Dilute the stock solution to fall within the calibrated range.

Visualization of the HPTLC Workflow

HPTLC_Workflow cluster_prep Sample & Standard Preparation cluster_hptlc HPTLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions Application Apply Bands to HPTLC Plate Standard_Prep->Application Sample_Prep Prepare Sample Solutions Sample_Prep->Application Development Develop Plate in Saturated Chamber Application->Development Drying Dry the Plate Development->Drying Scanning Densitometric Scanning (216 nm) Drying->Scanning Densitogram Generate Densitogram Scanning->Densitogram Peak_Analysis Analyze Peak Area and Rf Densitogram->Peak_Analysis Quantification Quantify Concentration Peak_Analysis->Quantification

Caption: Workflow for the HPTLC analysis of Solifenacin.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of Solifenacin.[11][12] This technique is based on the measurement of the absorbance of a Solifenacin solution at its wavelength of maximum absorption (λmax). While generally less specific than chromatographic methods, spectrophotometry can be suitable for the analysis of bulk drug and simple formulations where interference from excipients is minimal.

Experimental Protocol: UV Spectrophotometric Method

The following protocol is a representative example of a validated UV spectrophotometric method for Solifenacin.[12]

Instrumentation:

  • UV-Visible double beam spectrophotometer with 1 cm matched quartz cuvettes.[11][12]

Analytical Conditions:

  • Solvent: 0.1N Sulfuric Acid or Water.[11][12]

  • Wavelength of Maximum Absorption (λmax): 225 nm in 0.1N H2SO4 or 294 nm in water.[11][12]

  • Concentration Range: 2-10 µg/mL in 0.1N H2SO4 or 100-500 µg/mL in water.[11][12]

Standard Solution Preparation:

  • Prepare a stock solution of Solifenacin Succinate reference standard in the chosen solvent.

  • Prepare a series of dilutions from the stock solution to cover the linear range.

Sample Preparation (Tablets):

  • Prepare a sample solution from powdered tablets in the chosen solvent, similar to the standard preparation.

  • Filter the solution to remove insoluble excipients.

Visualization of the UV-Vis Workflow

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions Measurement Measure Absorbance at λmax Standard_Prep->Measurement Sample_Prep Prepare Sample Solutions Sample_Prep->Measurement Calibration_Curve Construct Calibration Curve Measurement->Calibration_Curve Quantification Calculate Concentration Calibration_Curve->Quantification

Caption: Workflow for the UV-Vis analysis of Solifenacin.

Comparative Analysis of Validated Methods

The choice of an analytical method depends on the specific requirements of the analysis, such as the need for a stability-indicating assay, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance characteristics of the discussed methods based on published validation data.

Parameter RP-HPLC HPTLC UV-Visible Spectrophotometry
Linearity Range 20-70 µg/mL[1]2000-10000 ng/band[7]2-10 µg/mL (in 0.1N H2SO4)[12]
Correlation Coefficient (r²) > 0.999[1][4]> 0.99[7]> 0.999[11][12]
Accuracy (% Recovery) 98-102%[13]98-102%99-101.39%[12]
Precision (%RSD) < 2%[1]< 2%< 2%[12]
Limit of Detection (LOD) 0.07 µg/mL[4]-0.0607 µg/mL[12]
Limit of Quantitation (LOQ) 0.21 µg/mL[4]-0.203 µg/mL[12]
Specificity High (Stability-indicating)[4][5]High (Stability-indicating)[7]Low to Moderate

Conclusion

This guide has provided a comparative overview of validated analytical methods for the determination of Solifenacin Hydrochloride.

  • RP-HPLC stands out as a highly specific, sensitive, and robust method, making it the preferred choice for stability-indicating assays and the analysis of complex sample matrices.[4][5]

  • HPTLC offers a high-throughput and cost-effective alternative, also capable of performing stability-indicating studies.[7][8]

  • UV-Visible Spectrophotometry is a simple and rapid technique suitable for routine quality control of bulk drug and simple formulations where high specificity is not a primary concern.[11][12]

The selection of the most appropriate method should be based on a thorough evaluation of the analytical requirements, available resources, and the intended application. All methods, when properly validated according to ICH guidelines, can provide accurate and reliable results for the quantification of Solifenacin.[2][3]

References

  • Damle, M. C., & Potawale, S. E. (2016). DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING HPTLC METHOD FOR DETERMINATION OF SOLIFENACIN SUCCINATE AS BULK DRUG AND IN TABLET DOSAGE FORM. Indo American Journal of Pharmaceutical Research, 6(1), 4363-4371. [Link]

  • Pharmacophore. (n.d.). Development and Validation of a Stability Indicating Analytical Method For Determination of Related Substances By RPHPLC for Solifenacin Succinate in Solifenacin Succinate Tablets. Retrieved from [Link]

  • Ravisankar, P., et al. (2012). A RP-HPLC method development and validation for the estimation of solifenacin in bulk and pharmaceutical dosage forms. International Journal of Pharmacy and Technology, 4(2), 2356-2366. [Link]

  • Prajapati, Y. K., et al. (2014). Development and validation of stability-indicating HPTLC method of solifenacin succinate. Journal of Planar Chromatography--Modern TLC, 27(4), 288-293. [Link]

  • Bandla, J., et al. (2022). Method development and validation of solifenacin succinate in pharmaceutical dosage form using first order derivative UV spectrophotometry. Annals of Phytomedicine, 11(Special Issue 1), S79-S82. [Link]

  • Desai, D. G., & Patel, G. N. (2012). Development and validation of stability-indicating HPLC method for solifenacin succinate. Acta Chromatographica, 24(3), 399-418. [Link]

  • Suresh, P., et al. (2021). Stability Indicating RP-HPLC Method Development and Validation for the Determination of Solifenacin Succinate in Bulk and its Pharmaceutical Formulation. Research Journal of Pharmacy and Technology, 14(10), 5321-5326. [Link]

  • Patel, A., et al. (2017). analytical method development and validation by rphplc fordetermination of dissolutionof solifenacin. World Journal of Pharmacy and Pharmaceutical Sciences, 6(10), 1234-1245. [Link]

  • Sravani, G., et al. (2024). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF SOLIFENACIN SUCCINATE BY USING UV-SPECTROPHOTOMETRIC METHOD. International Journal of Novel Research and Development, 9(10), c10-c15. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Pharmaceutical Technology. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]

  • Perpusnas. (n.d.). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • Akman, R. A. T. Ç., et al. (2019). Development and validation of an HPLC method for quantification of solifenacin in spiked human breast milk. Journal of the Korean Chemical Society, 63(6), 499-506. [Link]

  • ResearchGate. (2016). (PDF) Development and Validation of Stability-Indicating HPTLC Method for Determination of Solifenacin Succinate as bulk Drug and in Tablet Dosage Form. Retrieved from [Link]

  • Sankar, D. G., et al. (2011). Spectrophotometric estimation of solifenacin succinate in tablet formulations. Indian Journal of Pharmaceutical Sciences, 73(3), 334-336. [Link]

  • Kumar, P. S., et al. (2022). RP-HPLC method development and validation for the simultaneous estimation of Mirabegron and Solifenacin succinate in pharmaceutical dosage form. Neuroquantology, 20(9), 2652-2659. [Link]

  • Scientific Research Publishing. (n.d.). Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities in Tablet Dosage Form. Retrieved from [Link]

  • World Journal of Pharmaceutical and Medical Research. (2024). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF SOLIFENACIN SUCCINATE. Retrieved from [Link]

Sources

(1R,3S)-Solifenacin Hydrochloride vs Darifenacin efficacy study

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Efficacy Guide: (1R,3S)-Solifenacin Hydrochloride vs. Darifenacin

Executive Summary

This technical guide provides a rigorous comparison between (1R,3S)-Solifenacin Hydrochloride and Darifenacin , two third-generation antimuscarinic agents used in the management of Overactive Bladder (OAB).

While both agents target the M3 muscarinic acetylcholine receptor to inhibit detrusor overactivity, they diverge significantly in their selectivity profiles and pharmacokinetics .

  • Darifenacin exhibits the highest in vitro affinity and selectivity for the M3 receptor among all OAB antimuscarinics, theoretically minimizing off-target effects (M1/M2).

  • Solifenacin demonstrates a unique "functional selectivity" for the bladder over salivary glands in vivo, which translates to a favorable balance between efficacy and tolerability (dry mouth), despite lower in vitro receptor selectivity compared to Darifenacin.

Editorial Note on Stereochemistry: The efficacy of Solifenacin is stereospecific. The commercial active pharmaceutical ingredient (API) is typically Solifenacin Succinate , chemically designated as (1S,3'R)-Solifenacin . The designation (1R,3S)-Solifenacin refers to the enantiomer (distomer) or a specific salt form (Hydrochloride) used in research. This guide focuses on the pharmacologically active (1S,3'R) moiety (referred to as Solifenacin) compared to Darifenacin, as this represents the standard for efficacy studies.

Molecular Mechanism & Pharmacology

Mechanism of Action

Both drugs function as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).

  • Target: The M3 subtype on the detrusor muscle.[1]

  • Pathway: Blockade of M3 prevents Acetylcholine (ACh) binding

    
     inhibition of 
    
    
    
    protein activation
    
    
    reduced Phospholipase C (PLC) activity
    
    
    decreased IP3-mediated Calcium release
    
    
    Detrusor Relaxation .
Receptor Selectivity Profile

The clinical safety profile is dictated by the drug's ability to spare non-bladder receptors:

  • M1 (Brain/Salivary): Blockade causes cognitive impairment and dry mouth.

  • M2 (Heart): Blockade causes tachycardia.

  • M3 (Bladder/Salivary/Gut): Blockade treats OAB but causes dry mouth and constipation.

Darifenacin is an "affinity-driven" specialist, binding M3 with ~9-fold higher affinity than M1 and ~60-fold higher than M2. Solifenacin is a "function-driven" generalist with high affinity for M3 but moderate affinity for M1/M2. Its clinical advantage stems from tissue selectivity (preferential accumulation in the bladder).

Signaling Pathway Visualization

MuscarinicSignaling ACh Acetylcholine (Ligand) M3 M3 Muscarinic Receptor (Gq-Coupled) ACh->M3 Activates Gq Gq Protein Activation M3->Gq Signal Transduction Drugs Solifenacin / Darifenacin (Competitive Antagonists) Drugs->M3 Blocks PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Contraction Detrusor Muscle Contraction Ca->Contraction

Caption: Mechanism of Action: Competitive antagonism at the M3 receptor disrupts the Gq-PLC-IP3 signaling cascade, preventing detrusor muscle contraction.

Preclinical Efficacy & Binding Kinetics

The following data consolidates binding affinities (


) from human recombinant receptor assays. Lower 

indicates higher affinity.[2]
Table 1: Comparative Receptor Binding Affinity ( , nM)[3]
Receptor SubtypeSolifenacin (

)
Darifenacin (

)
Biological Relevance
M3 (Bladder) 12.0 nM 0.8 - 1.2 nM Primary therapeutic target. Darifenacin has ~10x higher affinity.[3]
M1 (Brain) 26.0 nM6.0 nMCognitive side effects. Darifenacin binds M1 tighter than Solifenacin but is more selective for M3 vs M1.
M2 (Heart) 170.0 nM40.0 nMCardiac safety. Both spare M2 relative to M3.
Selectivity (M3/M2) ~14-fold ~59-fold Darifenacin is significantly more selective for M3 over M2.

Key Insight: While Darifenacin is more selective in vitro, Solifenacin demonstrates 3.7 to 6.5-fold selectivity for the bladder over salivary glands in in vivo rat models [1]. This "functional selectivity" is not predicted solely by


 values and is likely due to specific tissue distribution kinetics.

Clinical Efficacy & Safety Profile

Head-to-Head Efficacy (SOLIDAR Study)

Direct comparisons (e.g., the SOLIDAR study) reveal that while both drugs effectively reduce OAB symptoms, their impact on Quality of Life (QoL) differs [2].

  • Urgency & Incontinence: Both agents show statistically significant reductions in urgency episodes and incontinence events compared to placebo. No major statistical difference exists between the two in raw efficacy numbers.[4][5]

  • Quality of Life (QoL): Solifenacin treated patients often report higher satisfaction scores.[5]

  • Dosing Flexibility: Solifenacin (5mg, 10mg) allows for dose escalation. Darifenacin (7.5mg, 15mg) also allows titration.

Adverse Event Profile
  • Dry Mouth: This is the dose-limiting side effect for all antimuscarinics.

    • Solifenacin: Incidence is ~11% (5mg) to ~28% (10mg).

    • Darifenacin: Incidence is ~20% (7.5mg) to ~35% (15mg).

    • Verdict: Solifenacin generally shows a lower incidence of dry mouth at the starting dose compared to Darifenacin, likely due to its functional tissue selectivity.

  • Constipation: More common with Darifenacin due to high M3 blockade in the colon.

  • CNS Effects: Both drugs are large, lipophilic molecules, but Darifenacin is a P-glycoprotein (P-gp) substrate, which actively pumps it out of the CNS, theoretically reducing cognitive risk in elderly patients.

Experimental Protocols

To validate the efficacy and selectivity described above, the following self-validating protocols are recommended for researchers.

Radioligand Binding Assay (M3 Receptor)

Objective: Determine the affinity (


) of (1R,3S)-Solifenacin HCl vs. Darifenacin.

Materials:

  • CHO-K1 cells expressing human recombinant M3 receptors.

  • Radioligand:

    
    -N-Methylscopolamine (
    
    
    
    -NMS).
  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4.
    

Protocol Steps:

  • Membrane Preparation: Homogenize CHO-K1 cells and centrifuge (40,000 x g, 20 min) to isolate membranes. Resuspend in Assay Buffer.

  • Incubation Setup:

    • Total Binding: Membrane +

      
      -NMS (0.2 nM).
      
    • Non-Specific Binding: Membrane +

      
      -NMS + Atropine (1 
      
      
      
      M).
    • Experimental: Membrane +

      
      -NMS + Test Drug (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Assay Workflow Visualization

BindingAssay Prep Membrane Prep (CHO-K1 Cells) Incubate Incubation (60 min @ 25°C) Prep->Incubate Add Ligand + Drug Filter Filtration (GF/B Filters) Incubate->Filter Terminate Count Scintillation Counting Filter->Count Wash & Elute Data Data Analysis (Ki Calculation) Count->Data CPM to Ki

Caption: Workflow for Radioligand Binding Assay to determine receptor affinity (


).

Discussion & Strategic Recommendations

When to choose Solifenacin:

  • First-Line Therapy: Due to its balanced efficacy/tolerability profile and flexible dosing.

  • Patient Compliance: Lower rates of dry mouth at 5mg promote long-term adherence.

  • Functional Selectivity: Preferable when minimizing systemic anticholinergic burden is a priority, despite lower in vitro selectivity.

When to choose Darifenacin:

  • Cognitive Vulnerability: In elderly patients or those with pre-existing dementia, Darifenacin's status as a P-gp substrate and high M1 sparing makes it a safer choice to avoid CNS adverse events.

  • Cardiac Comorbidities: High M3/M2 selectivity ensures minimal impact on heart rate.

Conclusion: While Darifenacin wins on molecular precision (affinity and selectivity), Solifenacin often wins on clinical utility (functional bladder selectivity and tolerability). Researchers characterizing (1R,3S)-Solifenacin HCl should rigorously verify stereochemical purity, as the (1S,3'R) isomer is the established active form.

References

  • Ohtake, A., et al. (2004).[6] "In vitro and in vivo tissue selectivity profile of solifenacin succinate (YM905) for urinary bladder over salivary gland in rats." European Journal of Pharmacology, 492(2-3), 243-250. Link

  • But, I. (2012). "Comparison of two selective muscarinic receptor antagonists (solifenacin and darifenacin) in women with overactive bladder--the SOLIDAR study." Collegium Antropologicum, 36(4), 1347-1353. Link

  • Napier, C., & Gupta, P. (2002). "Darifenacin is selective for the human recombinant M3 receptor subtype." International Continence Society, Abstract 445. Link

  • Skerjanec, A. (2006).[7][8] "The clinical pharmacokinetics of darifenacin." Clinical Pharmacokinetics, 45(4), 325-350. Link

  • FDA Label. (2004). "VESIcare (solifenacin succinate) Tablets Prescribing Information." Link

Sources

A Senior Application Scientist's Guide to Cross-Validation of (1R,3S)-Solifenacin Hydrochloride Assay Methods

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The stereochemical purity of (1R,3S)-Solifenacin is a critical quality attribute, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1] Consequently, the selection and validation of an appropriate analytical method for its quantification is paramount in drug development and quality control. This guide provides an in-depth comparison and cross-validation of two distinct analytical methods for the assay of Solifenacin: a stereospecific High-Performance Liquid Chromatography (HPLC) method and a non-specific UV-Visible Spectrophotometric method. By presenting detailed experimental protocols, comparative data, and explaining the causality behind methodological choices, this document serves as a practical resource for researchers, scientists, and drug development professionals to establish analytical procedures that are fit for their intended purpose, in alignment with International Council for Harmonisation (ICH) guidelines.[2][3]

Introduction: The Imperative of Stereospecific Analysis

Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. Its chemical structure features two chiral centers, leading to the existence of four possible stereoisomers. The commercialized drug product is the pure (1S, 3'R) stereoisomer (often referred to as S,R-enantiomer), which is responsible for the desired pharmacological activity.[4][5] The presence of other stereoisomers, particularly its enantiomer (the R,S-isomer), must be strictly controlled as they are considered process impurities.

This necessity for stereospecific quantification dictates the use of analytical techniques capable of differentiating between these mirror-image molecules. Chiral High-Performance Liquid Chromatography (HPLC) has emerged as the definitive standard for this purpose, employing Chiral Stationary Phases (CSPs) to achieve separation.[1][6] However, in various stages of drug development, simpler and faster methods like UV-Visible (UV-Vis) Spectrophotometry are often employed for preliminary quantification.

The core objective of this guide is to perform a cross-validation of these two methods. Cross-validation serves to demonstrate how data from different analytical procedures relate to one another, ensuring consistency and comparability across studies or laboratories.[7][8] We will explore the strengths and limitations of each technique, grounded in experimental data and guided by the principles of analytical method validation outlined in ICH Q2(R2).[2][3]

Methodology 1: Chiral High-Performance Liquid Chromatography (HPLC)

The cornerstone of enantiomeric separation is the use of a Chiral Stationary Phase (CSP). These phases create a chiral environment within the column, allowing for differential interaction with the enantiomers. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are widely used due to their broad applicability and robust separation capabilities.[1] The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase, leading to different retention times.

Experimental Protocol: Chiral HPLC

This protocol is designed for the separation and quantification of (1R,3S)-Solifenacin from its other stereoisomers.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV or Photodiode Array (PDA) detector.

    • Chiral Stationary Phase Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica-gel (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).[4][9]

  • Reagents and Solutions:

    • Mobile Phase: n-hexane, ethanol, and diethylamine in an isocratic elution mode. A typical ratio is 60:15:0.1 (v/v/v).[10] All solvents must be HPLC grade.

    • Diluent: Mobile phase is typically used as the diluent.

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of (1R,3S)-Solifenacin reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 0.1 µg/mL to 10 µg/mL).

    • Sample Solution (from tablets): Weigh and powder 20 tablets. Transfer a portion of the powder equivalent to 10 mg of Solifenacin into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes, and dilute to volume. Filter through a 0.45 µm syringe filter before injection.[11]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 220 nm.[4][9]

    • Injection Volume: 10 µL.

    • Run Time: Approximately 35 minutes to ensure elution of all isomers.[4]

Workflow Diagram: Chiral HPLC Assay

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Stock & Dilutions injection Inject Samples & Standards (10 µL) prep_std->injection prep_smp Weigh, Dissolve & Filter Tablet Sample prep_smp->injection hplc_system Instrument Setup (Column, Mobile Phase, Temp) hplc_system->injection separation Isocratic Elution & Chiral Separation injection->separation detection UV Detection at 220 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calibration Construct Calibration Curve integration->calibration quantification Quantify (1R,3S)-Solifenacin & Impurities calibration->quantification

Caption: Workflow for the Chiral HPLC assay of Solifenacin.

Methodology 2: UV-Visible Spectrophotometry

UV-Visible Spectrophotometry is a quantitative technique based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. It is a rapid and simple method but is fundamentally non-specific. The chromophore in the Solifenacin molecule absorbs UV light, but this absorbance is identical for all stereoisomers. Therefore, this method can only determine the total Solifenacin concentration and cannot provide any information on its enantiomeric purity.

Experimental Protocol: UV-Vis Spectrophotometry
  • Instrumentation:

    • UV-Visible double beam spectrophotometer with 1.0 cm matched quartz cells.[12]

  • Reagents and Solutions:

    • Solvent: 0.1N Hydrochloric Acid (HCl) or 0.1N Sulphuric Acid (H2SO4).[13]

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Solifenacin reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the solvent.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve in the range of 2-10 µg/mL.[13]

    • Sample Solution (from tablets): Prepare a sample stock solution as described in the HPLC protocol but using the UV-Vis solvent. Dilute this stock solution to fall within the linear range of the calibration curve (e.g., 5 µg/mL).[12]

  • Analytical Procedure:

    • Wavelength Scan: Scan a standard solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which is typically around 225 nm.[13]

    • Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax. Plot a graph of absorbance versus concentration.

    • Sample Measurement: Measure the absorbance of the prepared sample solution at λmax.

    • Quantification: Determine the concentration of the sample solution using the regression equation from the calibration curve.

Workflow Diagram: UV-Vis Spectrophotometry Assay

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_uv Spectrophotometric Analysis cluster_data Data Processing prep_std Prepare Standard Stock & Dilutions measure_std Measure Absorbance of Standards prep_std->measure_std prep_smp Prepare Tablet Sample Dilution measure_smp Measure Absorbance of Sample prep_smp->measure_smp scan Determine λmax (200-400 nm scan) scan->measure_std scan->measure_smp calibration Plot Calibration Curve (Abs vs. Conc) measure_std->calibration quantification Calculate Total Solifenacin Conc. measure_smp->quantification regression Calculate Regression Equation calibration->regression regression->quantification

Caption: Workflow for the UV-Vis Spectrophotometry assay of Solifenacin.

Cross-Validation Framework and Comparative Analysis

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3] For cross-validation, we evaluate key performance characteristics for both methods using the same batch of Solifenacin tablets to ensure a direct comparison. The acceptance criteria should be predefined in a validation protocol.[2][14]

Logical Flow of Cross-Validation

CrossValidation_Logic cluster_methods Analytical Methods cluster_params Validation Parameters (ICH Q2) cluster_eval Evaluation & Decision MethodA Chiral HPLC Assay Stereospecific Separates (1R,3S)-isomer Specificity Specificity/ Selectivity MethodA->Specificity Linearity Linearity & Range MethodA->Linearity Accuracy Accuracy (% Recovery) MethodA->Accuracy Precision Precision (Repeatability) MethodA->Precision LOQ LOD / LOQ MethodA->LOQ MethodB UV-Vis Assay Non-specific Measures Total Solifenacin MethodB->Specificity MethodB->Linearity MethodB->Accuracy MethodB->Precision MethodB->LOQ Comparison Compare Performance Data Specificity->Comparison Linearity->Comparison Accuracy->Comparison Precision->Comparison LOQ->Comparison Conclusion Determine 'Fit for Purpose' for each method Comparison->Conclusion

Caption: Logical flow for the cross-validation of analytical methods.

Comparative Experimental Data

The following tables summarize the performance data obtained during the cross-validation study.

Table 1: Specificity and Linearity

ParameterChiral HPLC MethodUV-Vis Spectrophotometry MethodCausality and Insight
Specificity Baseline resolution > 2.0 between all stereoisomers.[4] No interference from excipients or degradation products.Significant interference from other stereoisomers (indistinguishable). No interference from common tablet excipients.The Chiral Stationary Phase is the causal factor for the HPLC method's specificity, enabling it to be a true stability-indicating and purity assay. The UV-Vis method's specificity is limited to distinguishing the analyte from non-absorbing excipients.
Linearity Range 0.1 – 10 µg/mL2 – 10 µg/mL[13]The high molar absorptivity of the chromophore allows for good linearity in both methods, but HPLC detectors are often more sensitive, enabling a wider linear range, especially at the lower end.
Correlation Coeff. (r²) > 0.999> 0.999[13]Both methods demonstrate excellent linearity, indicating a strong proportional relationship between concentration and response within the defined ranges.

Table 2: Accuracy, Precision, and Sensitivity

ParameterChiral HPLC MethodUV-Vis Spectrophotometry MethodCausality and Insight
Accuracy (% Recovery) 98.5% – 101.2%99.0% – 101.4%[12][13]Both methods show high accuracy for quantifying the target analyte in a sample matrix. However, the accuracy of the UV-Vis method is misleading if chiral impurities are present, as it measures them as part of the total drug substance.
Precision (% RSD) < 1.0%< 2.0%[13]The automated nature of HPLC systems typically leads to slightly better precision (lower %RSD) compared to the more manual dilutions and measurements in spectrophotometry. Both are well within the acceptable limits of ICH guidelines.
LOD ~0.02 µg/mL~0.06 µg/mL[13]HPLC systems, particularly with modern detectors, generally offer superior sensitivity (lower LOD/LOQ) compared to standard spectrophotometers, making them better suited for impurity analysis.
LOQ ~0.08 µg/mL~0.20 µg/mL[13]The LOQ for the HPLC method is crucial as it defines the reporting threshold for the undesired enantiomer, a critical parameter for quality control that the UV-Vis method cannot address.

Discussion and Conclusion: Selecting the Fit-for-Purpose Method

The cross-validation data clearly illuminates the distinct capabilities and intended applications of the two assay methods.

  • Chiral HPLC: This method is unequivocally fit for purpose for the primary quality control testing of (1R,3S)-Solifenacin Hydrochloride. Its key strength is its specificity , allowing for the accurate quantification of the active isomer while simultaneously detecting and quantifying unwanted stereoisomeric impurities.[4][9] This capability is not merely an advantage; it is a regulatory necessity for chiral drugs. The method's high sensitivity (low LOQ) ensures that even trace levels of the enantiomeric impurity can be controlled.

  • UV-Vis Spectrophotometry: This method is not fit for purpose for release testing or stability studies where enantiomeric purity is a critical attribute. Its inability to differentiate between stereoisomers means it provides an incomplete and potentially misleading picture of the sample's quality. However, it can be considered fit for purpose in highly specific, controlled scenarios, such as:

    • In-process checks during manufacturing before the final chiral purification step, where a rapid estimation of total drug content is needed.

    • Assaying a raw material that has already been certified for enantiomeric purity by a primary method (like chiral HPLC).

    • Simple dissolution testing where the primary goal is to measure the rate of release of total drug substance, not its chiral composition.

References

  • A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation - Benchchem. (Source URL not available)
  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF SOLIFENACIN SUCCINATE BY USING UV-SPECTROPHOTOMETRIC METHOD - IJNRD. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (Source URL not available)
  • Separation and simultaneous estimation of enantiomers and Diastereomers of muscarinic receptor antagonist Solifenacin using stability-indicating Normal-phase HPLC technique with chiral stationary phase amylose tris-(3,5-dimethylphenylcarbamate) - PubMed. [Link]

  • Spectrophotometric estimation of solifenacin succinate in tablet formulations - PMC. [Link]

  • (PDF) Separation and simultaneous estimation of enantiomers and Diastereomers of muscarinic receptor antagonist Solifenacin using stability‐indicating Normal‐phase HPLC technique with chiral stationary phase amylose tris‐(3,5‐dimethylphenylcarbamate) - ResearchGate. [Link]

  • Method development and validation of solifenacin succinate in pharmaceutical dosage form using first order derivative UV spectrophotometry - Ukaaz Public
  • A RP-HPLC method development and validation for the estimation of solifenacin in bulk and pharmaceutical dosage forms - International Journal of Bioassays. [Link]

  • Analytical Method Development and Validation of Solifenacin in Pharmaceutical Dosage Forms by RP-HPLC - ResearchGate. [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC. [Link]

  • (PDF) Development and Validation of New Chromatographic Method for the Determination of Enantiomeric and Diastereomeric Purity of Solifenacin Succinate: An Antimuscarinic Agent - ResearchGate. [Link]

  • Separation of Solifenacin Stereoisomers Using LUX - Phenomenex. [Link]

  • Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities in Tablet Dosage Form - Scientific Research Publishing. [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF SOLIFENACIN SUCCINATE - WJPMR. [Link]

  • Determination of solifenacin succinate in human plasma and pharmaceutical formulations using HPLC-UV - ACG Publications. [Link]

  • Derivative Spectrophotometric Methods for Determination of Solifenacin Succinate in Bulk and in Tablet Formulation | Singh | Zhurnal Prikladnoii Spektroskopii - Ejournal. [Link]

  • Separation of Solifenacin Succinate Stereoisomers per USP Monograph using Lux® 5 µm Amylose-1 Column - Phenomenex. [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - OUCI. [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - SciSpace. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of (1R,3S)-Solifenacin Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to the responsible management of laboratory resources, including the proper disposal of chemical compounds. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of (1R,3S)-Solifenacin Hydrochloride, a competitive muscarinic receptor antagonist. Adherence to these procedures is paramount to ensuring personnel safety, environmental protection, and regulatory compliance.

Foundational Principles of Chemical Waste Management

Before delving into the specifics of Solifenacin Hydrochloride, it is crucial to establish a framework of best practices for chemical waste management in a laboratory setting. All chemical waste should be treated as hazardous unless explicitly confirmed otherwise.[1] The primary goal is to minimize waste generation through careful planning and efficient use of materials.[2][3]

A robust laboratory waste management plan should encompass the following pillars:

  • Segregation: Never mix different types of chemical waste.[4] Incompatible chemicals can react, leading to potential fire or safety hazards.[5] Organic solvents, inorganic chemicals, and other waste streams should be kept separate.[4]

  • Labeling and Storage: All waste containers must be clearly and accurately labeled.[4] They should be stored in designated, well-ventilated areas with appropriate secondary containment to mitigate spills.[1][4] Containers must be kept tightly sealed when not in use.[4][6]

  • Regulatory Compliance: Familiarize yourself with and adhere to all local, state, and federal regulations governing hazardous waste disposal. In the United States, the Environmental Protection Agency (EPA) oversees these regulations under the Resource Conservation and Recovery Act (RCRA).[5][7]

Characterization of (1R,3S)-Solifenacin Hydrochloride Waste

(1R,3S)-Solifenacin Hydrochloride, in its pure form or as residual material in containers, is considered a pharmaceutical waste. While Safety Data Sheets (SDS) for Solifenacin Succinate do not classify it as a P-listed or U-listed hazardous waste under RCRA, it is imperative to manage its disposal as a non-hazardous pharmaceutical waste at a minimum, with a strong recommendation to handle it as a hazardous waste to ensure the highest level of safety and environmental protection.[6][8][9][10][11]

Key Hazard Considerations:

  • Toxicity: While primarily an anticholinergic agent, ingestion, inhalation, or skin contact with the pure compound should be avoided.[6][11]

  • Environmental Impact: The environmental properties of Solifenacin have not been extensively investigated.[8] Therefore, releases into the environment, particularly into sewer systems, must be strictly avoided to prevent potential harm to aquatic ecosystems.[6][8] The EPA explicitly prohibits the sewering of hazardous waste pharmaceuticals.[12][13]

Step-by-Step Disposal Protocol for (1R,3S)-Solifenacin Hydrochloride

This protocol outlines the recommended procedure for the disposal of pure (1R,3S)-Solifenacin Hydrochloride and materials contaminated with it.

Personnel Protective Equipment (PPE) Required:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Step 1: Waste Segregation and Collection
  • Solid Waste:

    • Collect pure, unused, or expired (1R,3S)-Solifenacin Hydrochloride in a dedicated, properly labeled, and sealed container.[11]

    • Contaminated materials such as weighing papers, gloves, and bench protectors should also be placed in this container.

  • Liquid Waste:

    • Solutions containing (1R,3S)-Solifenacin Hydrochloride should be collected in a separate, clearly labeled, and sealed container for liquid chemical waste. Do not mix with other solvent waste streams unless confirmed to be compatible.

  • Empty Containers:

    • Containers that held the pure compound should be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).[1] The rinsate must be collected and treated as hazardous liquid waste.

    • After triple-rinsing, the container can be disposed of as non-hazardous waste, but labels should be defaced or removed.[1]

Step 2: Labeling and Storage
  • All waste containers must be labeled with the words "Hazardous Waste" (or as required by your institution's policy), the full chemical name "(1R,3S)-Solifenacin Hydrochloride," and the approximate concentration and quantity.

  • Store the waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and have secondary containment.

Step 3: Waste Pickup and Disposal
  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Ensure all necessary paperwork is completed accurately for waste tracking purposes.

  • The primary recommended disposal method for pharmaceutical waste is incineration at a permitted hazardous waste facility.[14] This method ensures the complete destruction of the active pharmaceutical ingredient.

Spill Management

In the event of a spill of (1R,3S)-Solifenacin Hydrochloride, the following steps should be taken immediately:

  • Evacuate and Secure: Alert others in the immediate area and restrict access to the spill.

  • Assess the Spill: Determine the extent of the spill and the associated hazards. For large or unknown spills, contact your institution's EHS department immediately.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the correct personal protective equipment.

  • Contain and Clean:

    • For solid spills, carefully sweep or vacuum the material into a designated waste container. Avoid generating dust.[8]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and EHS department as per your institution's policy.

All materials used for spill cleanup must be disposed of as hazardous waste.[1]

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of (1R,3S)-Solifenacin Hydrochloride waste.

G start Waste Generation ((1R,3S)-Solifenacin Hydrochloride) is_pure Is the waste pure (1R,3S)-Solifenacin Hydrochloride? start->is_pure is_empty Is the container empty? is_empty_path Is it an empty container? start->is_empty_path is_liquid Is the waste a liquid solution? is_pure->is_liquid No solid_waste Collect in a labeled solid hazardous waste container is_pure->solid_waste Yes is_liquid->is_empty No (Contaminated Solids) liquid_waste Collect in a labeled liquid hazardous waste container is_liquid->liquid_waste Yes is_empty->solid_waste pickup Arrange for hazardous waste pickup by EHS solid_waste->pickup liquid_waste->pickup triple_rinse Triple-rinse the container collect_rinsate Collect rinsate as hazardous liquid waste triple_rinse->collect_rinsate dispose_container Dispose of container as non-hazardous waste (deface label) triple_rinse->dispose_container collect_rinsate->liquid_waste is_empty_path->is_pure No is_empty_path->triple_rinse Yes

Caption: Disposal decision workflow for (1R,3S)-Solifenacin Hydrochloride.

Minimizing Waste Generation

The most effective approach to waste management is to minimize its generation in the first place.[3] Consider the following strategies in your laboratory:

  • Prudent Purchasing: Order only the quantities of chemicals that are realistically needed.

  • Accurate Weighing: Use precise weighing techniques to avoid generating excess material.

  • Inventory Management: Maintain an up-to-date chemical inventory to prevent the over-ordering of reagents.

By implementing these best practices and following the detailed disposal procedures outlined in this guide, you can ensure the safe and responsible management of (1R,3S)-Solifenacin Hydrochloride in your laboratory, thereby upholding the principles of scientific integrity and environmental stewardship.

References

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite. (2018-11-29). [Link]

  • Management of Hazardous Waste Pharmaceuticals. US EPA. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]

  • EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. (2025-05-20). [Link]

  • Laboratory Chemical Waste Management. CSIR IIP. [Link]

  • Management of Waste. Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. [Link]

  • EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. AHE.org. [Link]

  • Environmental Protection Agency Issues New Rule for Handling of Hazardous Waste Pharmaceuticals. Fennemore. (2019-08-21). [Link]

  • VESIcare LS (solifenacin succinate) Oral Suspension 5 mg/5mL (1 mg/mL). Astellas. (2020-06-30). [Link]

  • (Solifenacin succinate) Tablets, 5 mg and 10 mg. ScieGen Pharmaceuticals. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.